Benurestat

Catalog No.
S702978
CAS No.
38274-54-3
M.F
C9H9ClN2O3
M. Wt
228.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benurestat

CAS Number

38274-54-3

Product Name

Benurestat

IUPAC Name

4-chloro-N-[2-(hydroxyamino)-2-oxoethyl]benzamide

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.63 g/mol

InChI

InChI=1S/C9H9ClN2O3/c10-7-3-1-6(2-4-7)9(14)11-5-8(13)12-15/h1-4,15H,5H2,(H,11,14)(H,12,13)

InChI Key

JFZGBMJPJZDNNT-UHFFFAOYSA-N

SMILES

Array

Synonyms

benurestat

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)NO)Cl

The exact mass of the compound Benurestat is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759123. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benurestat aldose reductase inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

The Polyol Pathway and Therapeutic Inhibition

Aldose reductase (AR) is the first enzyme in the polyol pathway [1]. Under normal glucose levels, this pathway has minimal activity. However, in a hyperglycemic state, significant glucose is shunted through this pathway [1]. AR reduces glucose to sorbitol, consuming NADPH. Sorbitol is then converted to fructose by sorbitol dehydrogenase, generating NADH [1].

This process is central to diabetic complications through two key mechanisms:

  • Osmotic Stress: Sorbitol does not easily cross cell membranes, leading to its accumulation and subsequent osmotic stress that can cause cell damage [2].
  • Oxidative Stress: The consumption of NADPH depletes a cofactor necessary for regenerating glutathione, a key cellular antioxidant. This impairs the cell's ability to manage reactive oxygen species (ROS), leading to oxidative damage [1].

Therefore, inhibiting AR is a well-established therapeutic strategy for preventing or slowing the progression of diabetic complications, particularly in tissues like the nerves, eyes, and kidneys [2].

Current Landscape and Experimental AR Inhibitors

The following table summarizes notable AR inhibitors (ARIs) discussed in recent research, which exemplify the ongoing development in this field.

Inhibitor Name Type / Origin Reported Binding Affinity / IC50 Key Characteristics & Research Findings
Zinc000095485961 Natural Compound (African Medicinal Plants) High Binding Affinity (Docking: -12.3 to -10.7 kcal/mol) [1] Identified via virtual screening; shows favorable ADMET profile and significant predicted inhibitory activity [1].
(+)-Pipoxide Natural Compound (African Medicinal Plants) High Binding Affinity (Docking: -12.3 to -10.7 kcal/mol) [1] Better binding energy than standard inhibitors in molecular docking studies; low predicted toxicity [1].
1,6-di-o-p-hydroxybenzoyl-beta-d-glucopyranoside Natural Compound (African Medicinal Plants) High Binding Affinity (Docking: -12.3 to -10.7 kcal/mol) [1] Interacts with key inhibiting residues via hydrogen and hydrophobic interactions [1].
IDD393 Synthetic Inhibitor IC50: 6 nM [3] Subatomic crystallography studies revealed precise interatomic contacts involved in binding [3].
Fidarestat Synthetic Inhibitor IC50: 9 nM [3] A cyclic imide inhibitor. Structural studies suggest a unique binding mechanism where it can become charged inside the active site [3].
Zenarestat Synthetic Inhibitor IC50: 4.4 - 44 nM [4] Induces dramatic conformational changes in the active site, forming a CH-pi-pi interaction with residues Leu300 and Trp111 [4].

Technical Insights from Structural & Experimental Studies

High-resolution structural data is crucial for understanding how ARIs work at the molecular level and for designing better drugs.

  • Revealing Binding Interactions: Subatomic and atomic resolution crystallography of AR complexes with inhibitors like IDD393 and fidarestat has allowed scientists to map the specific interatomic contacts responsible for high-affinity binding. This level of detail helps explain differences in inhibitor potency (IC50) [3].
  • Induced Conformational Changes: Some inhibitors, like Zenarestat, cause significant structural shifts in the enzyme's active site. The benzene ring of Zenarestat occupies a gap between side chains of Leu300 and Trp111, creating a unique CH-pi-pi interaction that contributes to its potent inhibition [4].
  • In Silico Discovery Workflow: Modern drug discovery heavily relies on computational methods. The workflow below outlines the key steps used in a recent study to identify novel natural ARIs [1]. This methodology could be applied to characterize any candidate drug, including Benurestat.

G cluster_details Detailed In Silico Analysis start Compound Library (7,344 compounds from AfroDB, NANPDB, EANPDB) a Lipinski's Rule of Five Pre-filtering start->a b Virtual Screening (Molecular Docking vs. AR) a->b c Select Top 20 Compounds by Binding Affinity b->c d In-depth In Silico Analysis c->d d1 Protein-Ligand Interaction Profiling d->d1 e In Vitro & In Vivo Studies (Recommended Future Work) d2 Physicochemical & Pharmacokinetic (ADMET) Profiling d3 Molecular Dynamics Simulations d4 Binding Free Energy Calculations (MM-PBSA) d4->e

Experimental workflow for discovering aldose reductase inhibitors from natural compound libraries [1].

Research Perspectives and Future Directions

Despite the established rationale, the clinical translation of ARIs has been challenging. Earlier ARIs demonstrated efficacy but were hampered by toxicity, adverse reactions, and a lack of specificity [1]. This has driven research in new directions:

  • Exploring Natural Products: There is a strong focus on discovering new inhibitor scaffolds from natural sources, such as African medicinal plants, which may offer better specificity and lower toxicity [1] [2].
  • Beyond Diabetic Complications: The role of the polyol pathway and AR is being investigated in other conditions. For instance, ARIs are being studied as a potential treatment for asthma and COPD, as they have been shown to inhibit goblet cell metaplasia in the respiratory epithelium, thereby reducing mucous secretion [2].

References

what is Benurestat used for in research

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data and Protocols

Key findings from a foundational animal study illustrate the research applications of Benurestat [1].

In Vivo Efficacy in Rat Models

In a rat model of Proteus mirabilis genitourinary tract infection, this compound demonstrated dose-dependent efficacy [1]:

  • Reduced Ammonia: Doses of 25, 50, and 100 mg/kg led to a decrease in ammonia excreted in urine [1].
  • Enhanced Antibiotic Efficacy: The number of viable bacteria in the bladders was "significantly less" after treatment with this compound combined with Nitrofurantoin, Sulfamethoxazole, or Ampicillin, compared to the antibiotic or this compound alone [1].
Sample Preparation for Animal Studies

While the exact protocol from the source study is not provided, one supplier suggests the following formulation for in vivo administration, which may serve as a general guide [1]:

Formulation Type Composition Preparation Example
Oral Formulation Suspend in 0.5% Carboxymethylcellulose Sodium (CMC Na) [1] Add 250 mg of this compound to 100 mL of 0.5% CMC Na solution to make a 2.5 mg/mL suspension [1].
Injection Formulation DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [1] Add 100 μL of DMSO stock solution to 400 μL PEG300, 50 μL Tween 80, and 450 μL Saline [1].

Mechanism of Action and Research Context

This compound's core research value lies in its specific inhibition of the urease enzyme [1]. Urease produced by bacteria like Proteus mirabilis hydrolyzes urea into ammonia and carbon dioxide. This ammonia production elevates the local pH, contributing to the toxicity of the infection and the formation of urinary stones [1]. By inhibiting urease, this compound blocks this reaction, reducing ammonia levels and helping to maintain a normal physiological pH.

This mechanism and its research applications can be visualized as follows:

G Urea Urea Urease Urease Urea->Urease  Hydrolyzes Ammonia Ammonia Urease->Ammonia  Produces Consequences Consequences Ammonia->Consequences  Leads To A Elevated pH Consequences->A  Elevated pH B Tissue Toxicity Consequences->B  Tissue Toxicity C Stone Formation Consequences->C  Stone Formation This compound This compound This compound->Urease  Inhibits

This compound inhibits bacterial urease, preventing the formation of ammonia and its harmful consequences.

Research Applications and Considerations

  • Model Selection: this compound is well-characterized in rat models of Proteus mirabilis infection [1]
  • Combination Therapy: A key application is studying synergy between urease inhibition and conventional antibiotics [1]
  • Quantitative Analysis: Research relies on quantitative measures like bacterial counts, urine ammonia concentration, and pH levels [1]

Safety and Handling

  • For Research Use Only: this compound is explicitly labeled "not for human use" [1]
  • Hazard Codes: Classified with hazard code Xi, indicating it may be an irritant [2]
  • Safe Handling: Follow laboratory standard practices, use personal protective equipment, and consult the relevant safety data sheet

References

Mechanism of Action and Quantitative Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Benurestat (2-(p-chlorobenzamido) acetohydroxamic acid) is a hydroxamic acid-based inhibitor that directly targets bacterial urease [1]. Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide [1]. This compound acts as a competitive inhibitor, likely coordinating to the nickel ions within the enzyme's active site, which prevents the substrate urea from binding and being converted to ammonia [1] [2].

The table below summarizes its inhibitory potency (EC₅₀) across different biological systems:

Biological System / Bacterial Strain EC₅₀ (Mean ± Standard Error) Key Experimental Context
Fecal suspension (conventional mice) 6.8 ± 0.5 µM [1] Ex vivo incubation with 8 mM urea for 3 hours
Bifidobacterium longum subsp. infantis (ATCC 15697) 26.5 ± 0.2 µM [1] Cultured with urea and varying this compound
Proteus mirabilis (ATCC 29906) 69.9 ± 0.4 µM [1] Cultured with urea and varying this compound
Lactobacillus reuteri (ATCC 23272) 158.3 ± 0.2 µM [1] Cultured with urea and varying this compound

This data shows this compound is effective against both individual gut commensal bacteria and complex microbiota, with potency varying across bacterial strains [1].

Key Experimental Models and Protocols

The efficacy of this compound has been validated through a series of experiments, from bacterial cultures to animal models of disease.

  • In Vitro and Ex Vivo Inhibition Assays: The half-maximal effective concentration (EC₅₀) values were determined by growing specific urease-encoding gut bacterial strains or incubating fecal suspensions from mice in culture media containing urea. Ammonia production was quantified after a set period (e.g., 3 hours for fecal samples) in the presence of increasing concentrations of this compound. The EC₅₀ was calculated from the resulting dose-response curves [1].
  • In Vivo Efficacy in a Mouse Model of Liver Injury: Conventional Swiss Webster mice with liver injury induced by thioacetamide exposure were used. This compound (100 mg/kg) or a vehicle control was administered via oral gavage once daily. The study measured:
    • Reduced ammonia levels: Fecal and serum ammonia levels were lower in this compound-treated mice [1].
    • 100% survival rescue: All this compound-treated mice were rescued from otherwise lethal acute liver injury [1].
    • Gut-localized action: this compound was detected in the feces and cecum of treated mice but not in their serum, confirming reduced systemic absorption and direct action in the gut lumen [1].

The following diagram illustrates the logical flow of this key in vivo experiment:

G Start Conventional Mice Injury Induce Liver Injury (Thioacetamide) Start->Injury Treat Administer this compound (100 mg/kg, oral gavage) Injury->Treat Measure Measure Outcomes Treat->Measure Result1 ↓ Ammonia in Feces Measure->Result1 Result2 100% Survival Measure->Result2 Result3 Drug in Feces/Cecum Measure->Result3

Therapeutic Implications and Rationale

The drive to repurpose this compound is rooted in addressing a significant unmet medical need with a targeted approach.

  • The Problem of Hyperammonemia: In patients with liver injury or disease, the organ's capacity to detoxify ammonia is impaired. Gut bacterial urease is a major contributor to systemic ammonia levels, and its activity can lead to hyperammonemia, which can progress to hepatic encephalopathy, coma, and death [1].
  • Advantages over Existing Treatments: Current treatments like antibiotics lack specificity and disrupt the broader gut microbiota. This compound offers a more targeted strategy by inhibiting a specific bacterial enzyme (urease) without directly killing bacteria, thereby potentially preserving the microbiome [1].
  • Proof-of-Concept: The study demonstrates that a small-molecule inhibitor targeting a specific gut bacterial metabolic function can modulate host physiology and provide a therapeutic benefit, validating a novel approach to treating microbiota-driven diseases [1].

Key Technical and Safety Considerations

For researchers working with this compound, several practical points are worth noting:

  • Selectivity and Antimicrobial Activity: this compound did not show general antimicrobial activity at concentrations relevant for urease inhibition. However, it did inhibit the growth of some gut bacterial isolates at higher concentrations (>100 µM), which may be an important consideration for its effects on community composition [1].
  • Advantage over AHA: this compound was selected after acetohydroxamic acid (AHA), an FDA-approved urease inhibitor, failed to reduce ammonia levels in vivo. This was because AHA is rapidly absorbed systemically after oral ingestion, with less than 1% detected in feces. This compound's increased lipophilicity, imparted by its p-chlorobenzoyl substituent, reduces host absorption, allowing it to reach and act within the gut lumen effectively [1].

References

Benurestat in vitro biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Benurestat at a Glance

This compound is an orally active urease inhibitor used in research related to infected ureolysis, particularly in studies involving Proteus mirabilis genitourinary tract infections [1] [2].

Property Description
Common Name This compound [1]
CAS Number 38274-54-3 [1] [2]
Molecular Formula C₉H₉ClN₂O₃ [1] [2]
Molecular Weight 228.63 g/mol [1] [2]
Mechanism of Action Urease Inhibition [1] [2]
Primary Research Use Infected ureolysis studies [1] [2]

Quantitative Biological Activity & Physicochemical Properties

The biological activity of this compound is defined by its concentration and inherent inhibitory potency [3]. The following table consolidates key quantitative data from biological and physicochemical assays.

Activity / Property Value / Description Experimental Context
In Vivo Efficacy (Rat Model) ↓ Urinary ammonia excretion [2] Doses: 25, 50, 100 mg/kg; P. mirabilis infection [2].
Synergistic Effect ↓ Viable bladder bacteria [2] Combination with Nitrofurantoin, Sulfamethoxazole, or Ampicillin [2].
Density 1.414 g/cm³ [1] Physicochemical property
Index of Refraction 1.59 [1] Physicochemical property
LogP 1.357 [1] Indicates lipophilicity
Molecular Surface Area (PSA) 78.43 Ų [1] -

Guide to Experimental Protocols

For researchers aiming to investigate this compound's activity, here are detailed methodologies for key experiments.

In Vitro Urease Inhibition Assay
  • Principle: Measure the inhibition of the urease enzyme's activity, which hydrolyzes urea to ammonia and carbon dioxide. A reduction in ammonia production indicates inhibition.
  • Protocol:
    • Reaction Setup: Prepare a solution containing a purified urease enzyme (e.g., from Canavalia ensiformis or Proteus mirabilis) in a suitable buffer (e.g., phosphate buffer, pH ~7.0).
    • Inhibitor Addition: Add this compound at varying concentrations (e.g., 1 µM to 100 µM) to the reaction mixture. Include a control without the inhibitor.
    • Reaction Initiation: Start the reaction by adding a urea substrate.
    • Incubation: Allow the reaction to proceed at 37°C for a fixed time (e.g., 15-30 minutes).
    • Ammonia Detection: Stop the reaction and quantify the ammonia produced. Common methods include:
      • Nessler's Reagent: Forms a yellow-brown complex with ammonia, measurable spectrophotometrically.
      • Indophenol Method: A more sensitive colorimetric assay for ammonia.
    • Data Analysis: Calculate the percentage inhibition and determine the IC₅₀ value (concentration that inhibits 50% of enzyme activity).
In Vivo Efficacy Assessment (Rat Model of Infection)
  • Principle: Evaluate the ability of this compound to reduce urinary ammonia and bacterial load in an animal model of Proteus mirabilis urinary tract infection.
  • Protocol:
    • Animal Infection: Establish a genitourinary tract infection in rats by inoculating with Proteus mirabilis [2].
    • Dosing: Administer this compound orally at specified doses (e.g., 25, 50, and 100 mg/kg) after infection is confirmed [2].
    • Sample Collection: Collect urine samples at regular intervals post-dosing.
    • Ammonia Measurement: Analyze urine samples for ammonia content to confirm the pharmacological effect of urease inhibition [2].
    • Bacterial Load Assessment: At the endpoint, harvest bladder tissue, homogenize it, and plate the homogenate on agar media to count the number of viable bacteria (CFUs) [2].
    • Synergistic Studies: Administer this compound in combination with antibiotics (e.g., Nitrofurantoin) to assess enhanced antibacterial efficacy [2].

Research Methodology & Analysis Workflow

The following diagram outlines a general research methodology for evaluating a compound like this compound, integrating computational and experimental approaches.

G Start Research Objective: Evaluate this compound CompModeling Computational Modeling (e.g., QSAR, Docking) Start->CompModeling InVitro In Vitro Assays (Urease Inhibition) CompModeling->InVitro Identifies key molecular features InVivo In Vivo Studies (Infection Model) InVitro->InVivo Confirms target engagement DataIntegration Data Integration & Analysis InVivo->DataIntegration Conclusion Conclusions & Reporting DataIntegration->Conclusion

Research methodology for evaluating this compound's activity.

Important Research Considerations

  • Defining Biological Activity: In a rigorous scientific context, biological activity (A) is formally defined as the product of the amount-of-substance concentration (c) and a substance-specific inherent activity (f), expressed as A = cf [3]. This framework is crucial for accurately quantifying and reporting potency.
  • Compound Formulation: this compound has low water solubility. For in vivo studies, it can be formulated for injection using solvents like DMSO, Tween 80, and saline, or for oral administration by suspending in 0.5% carboxymethylcellulose sodium (CMC-Na) [2].

References

Benurestat solubility and stability profile

Author: Smolecule Technical Support Team. Date: February 2026

Benurestat Technical Profile

The table below summarizes the key physicochemical and stability information for this compound available from chemical supplier databases.

Property Category Details

| Chemical Identifiers | CAS No.: 38274-54-3 Molecular Formula: C9H9ClN2O3 Molecular Weight: 228.63 g/mol IUPAC Name: 4-chloro-N-[2-(hydroxyamino)-2-oxoethyl]benzamide [1] | | Storage & Stability | Recommended Storage: -20°C [2] [1] Stability: ≥ 2 years when stored properly at -20°C [2] Shipping Condition: Typically shipped with an ice pack; reported to be stable at ambient temperature for a few days during shipping [2] [1] | | Solubility Data | Qualitative Solubility: Soluble in DMSO. May also dissolve in water, ethanol, or DMF [1]. Quantitative Solubility: Not specified in search results. Suggested Solvents for In Vivo Work: Detailed solvent formulations for injection (e.g., using DMSO, Tween 80, saline) and oral administration (e.g., suspending in 0.5% CMC Na) are provided [1]. | | Biological Activity | Mechanism: Orally active urease inhibitor [2] [1] [3]. In Vivo Evidence: In rat models of P. mirabilis infection, doses of 25, 50, and 100 mg/kg reduced urinary ammonia excretion. Enhanced bacterial clearance when combined with antibiotics like Nitrofurantoin [2] [1]. |

Guidance for Determining Solubility

Since precise solubility data is not found, you would need to determine it experimentally. The general workflow for a solubility study is outlined below.

G Start Start Solubility Assay Prep Prepare Saturated Solution • Add solute to solvent • Stir continuously • Maintain constant temperature Start->Prep Equil Reach Equilibrium • Allow system to stabilize • Ensure undissolved solute remains Prep->Equil Sample Sample Solution • Withdraw aliquot • Filter to separate undissolved solid Equil->Sample Analyze Analyze Concentration • Evaporate & weigh (Gravimetric) • Use calibration curve (Spectrophotometry) Sample->Analyze Calc Calculate Solubility • Mass of solute / Volume of solvent • Report in units (e.g., mg/mL) Analyze->Calc

Solubility assay workflow

  • General Protocol: The basic principle involves preparing a saturated solution by adding an excess amount of the solute (this compound) to a solvent and stirring until no more dissolves [4].
  • Quantification Method: After reaching equilibrium, you can separate the saturated solution from the undissolved solid. One common quantification method is the gravimetric method, where you evaporate a measured volume of the saturated solution and weigh the residual solute [4].
  • Solvent Selection: For a new chemical like this compound, you would typically screen a range of solvents. Based on supplier information, start with DMSO, and then test other common solvents like water, ethanol, and DMF [1].

Important Research-Use-Only Notice

All sources consistently emphasize that this compound is for research use only and not for human consumption [2] [1] [3]. The information provided is intended for laboratory research and drug development professionals.

References

Benurestat: Available Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Property / Parameter Value Context / Condition Source
Molecular Formula C₉H₉ClN₂O₃ - [1] [2]
Molecular Weight 228.63 g/mol - [1] [2]
CAS Number 38274-54-3 - [1] [2]
Urease Inhibition (EC₅₀) 26.5 ± 0.2 μM Bifidobacterium longum subsp. infantis [3]
Urease Inhibition (EC₅₀) 69.9 ± 0.4 μM Proteus mirabilis [3]
Urease Inhibition (EC₅₀) 158.3 ± 0.2 μM Lactobacillus reuteri [3]
Tissue Concentration 52.23 pM/mg In feces of mice (100 mg/kg, oral) [3]
Tissue Concentration 11.89 pM/mg In cecum of mice (100 mg/kg, oral) [3]
Solubility (DMSO) 10 mg/mL (43.74 mM) For in vitro studies [2]

Experimental Protocols from Recent Research

The most relevant recent study investigated Benurestat as an inhibitor of gut bacterial urease in a mouse model of hyperammonemia [3]. The following methodology details are available:

1. In Vitro Urease Inhibition Assay

  • Purpose: To determine the half-maximal effective concentration (EC₅₀) of this compound against urease activity in various bacterial species.
  • Methodology: Cultures of urease-encoding gut bacteria (e.g., Proteus mirabilis, Bifidobacterium longum, Lactobacillus reuteri) and complex mouse fecal microbiota samples were incubated with urea and increasing concentrations of this compound.
  • Endpoint Measurement: Ammonia production was quantified after a 3-hour incubation period. Dose-response curves were generated to calculate EC₅₀ values [3].

2. In Vivo Efficacy and Distribution Study

  • Animal Model: Conventional Swiss Webster mice.
  • Dosing Protocol: this compound was administered via oral gavage at a dose of 100 mg/kg, once daily.
  • Liver Injury Model: Acute liver injury was induced in mice via thioacetamide exposure to model hyperammonemia.
  • Sample Collection: Fecal pellets, cecal contents, and serum were collected from the mice.
  • Pharmacokinetic & Pharmacodynamic Analysis:
    • Ammonia Levels: Fecal and serum ammonia concentrations were measured and compared between this compound-treated and vehicle-control groups.
    • Drug Distribution: Levels of this compound were quantified in fecal samples, cecal contents, and serum to confirm gut-specific exposure and assess systemic absorption [3].
  • Outcome Measure: Mouse survival rates were monitored to assess the protective effect against lethal acute liver injury [3].

The following diagram illustrates the logical flow and key findings of this in vivo study:

Start Study Start Dosing Oral Gavage This compound (100 mg/kg) Start->Dosing Sample Sample Collection Dosing->Sample Survival Survival Monitoring Dosing->Survival Analysis Tissue & Serum Analysis Sample->Analysis Findings Key Findings Analysis->Findings F1 This compound detected in feces & cecum Findings->F1 F2 This compound NOT detected in serum Findings->F2 F3 Reduced ammonia levels in feces Findings->F3 F4 100% survival rescue in liver injury model Findings->F4 Survival->Findings

References

Benurestat scientific literature review

Author: Smolecule Technical Support Team. Date: February 2026

Benurestat at a Glance

The table below summarizes the core chemical and biological data for this compound.

Property Description
IUPAC/Chemical Name 4-chloro-N-[2-(hydroxyamino)-2-oxoethyl]benzamide [1]
CAS Number 38274-54-3 [2] [1]
Molecular Formula C₉H₉ClN₂O₃ [2] [1]
Molecular Weight 228.63 g/mol [2] [1]
SMILES O=C(NCC(NO)=O)C1=CC=C(Cl)C=C1 [2] [1]
Mechanism of Action Orally active urease inhibitor [2] [1]
Primary Research Use Infected ureolysis studies [2] [1]

Summary of Key Experimental Findings

A 1975 study investigated this compound's efficacy in rats with experimental Proteus mirabilis genitourinary tract infections [3]. The main findings are summarized below:

Aspect Finding
Dosage 25 mg/kg, 50 mg/kg, or 100 mg/kg [1]
Effect on Urinary Ammonia Decreased urinary excretion of ammonia [2] [1]
Viable Bacteria in Bladder Significantly reduced when this compound was co-administered with antibiotics (Nitrofurantoin, Sulfamethoxazole, or Ampicillin) compared to control or either component alone [2] [1]

Proposed Mechanism of Action and Experimental Workflow

Based on the gathered information, the following diagrams illustrate the proposed mechanism of this compound and the workflow of the key in vivo experiment.

G Urea Urea Urease Urease Urea->Urease hydrolyzes Ammonia Ammonia Urease->Ammonia produces Infection Infection Ammonia->Infection promotes This compound This compound This compound->Urease inhibits

Proposed mechanism of this compound inhibiting bacterial urease to reduce ammonia and infection severity.

G Start Induce P. mirabilis infection in rats Group1 Group 1: Control (Infected) Start->Group1 Group2 Group 2: This compound only Start->Group2 Group3 Group 3: Antibiotic only Start->Group3 Group4 Group 4: This compound + Antibiotic Start->Group4 Measure Measure Outcomes: Urinary Ammonia & Viable Bladder Bacteria Group1->Measure Group2->Measure Group3->Measure Group4->Measure

Workflow of the in vivo study assessing this compound efficacy in infected rats [2] [1].

References

Benurestat urease inhibition assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

Biological Context and Mechanism of Action

Urease and Its Implications Urease (EC 3.5.1.5) is a nickel-dependent enzyme that catalyzes urea hydrolysis into ammonia and carbon dioxide [1]. This activity is a key virulence factor for numerous pathogens, including Helicobacter pylori, Klebsiella pneumoniae, and Proteus mirabilis, allowing them to survive in acidic environments and contribute to diseases like gastritis, urinary tract infections, and kidney stone formation [1] [2]. In the gut microbiota, bacterial urease is a major source of systemic ammonia, which can lead to hyperammonemia and hepatic encephalopathy in patients with liver injury [2] [3].

Benurestat as an Inhibitor this compound is an orally bioactive, hydroxamic acid-based urease inhibitor [4] [2]. Its molecular formula is C₉H₉ClN₂O₃ (MW: 228.63 g/mol) [4] [5]. As a competitive inhibitor, it is believed to coordinate directly to the nickel ions in the enzyme's deeply buried active site, preventing urea from binding and being hydrolyzed [2].

Detailed Experimental Protocols

Here are detailed protocols for assessing this compound's efficacy, ranging from studies on bacterial isolates to complex microbial communities and in vivo models.

Protocol 1: Urease Inhibition Assay in Bacterial Cultures This method is used to determine the half-maximal effective concentration (EC₅₀) of this compound against pure cultures of urease-positive bacteria [2].

  • 1. Reagent Preparation:

    • This compound Stock Solution: Prepare a 10-20 mM stock solution in DMSO. Aliquot and store at -20°C [2] [5].
    • Bacterial Culture Medium: Use an appropriate rich medium (e.g., Brain Heart Infusion broth supplemented with yeast extract) for growing target bacteria [2].
    • Urea Solution: Prepare a fresh, sterile urea solution (e.g., 100-500 mM) in water or buffer.
    • Ammonia Quantification Reagents: Prepare reagents for a colorimetric ammonia assay, such as a phenol-red urease test broth or the indophenol method [2] [6].
  • 2. Bacterial Culture and Treatment:

    • Grow the urease-positive bacterial strain (e.g., Proteus mirabilis, Bifidobacterium longum, Lactobacillus reuteri) to the desired growth phase (e.g., mid-log phase).
    • Exposure to Inhibitor: Incubate the bacterial suspension with a range of this compound concentrations (e.g., from 1 µM to 500 µM) and 8 mM urea for a set period (e.g., 3 hours) under optimal growth conditions [2].
    • Include controls: a vehicle control (DMSO, without inhibitor) and a blank (inhibitor with sterile medium).
  • 3. Ammonia Quantification:

    • After incubation, centrifuge the samples to pellet the bacterial cells.
    • Measure the ammonia concentration in the supernatant using a calibrated colorimetric method. The phenol red method monitors the pH increase (change to pink color) at 570 nm [6]. Alternatively, use a commercial ammonia assay kit.
  • 4. Data Analysis:

    • Calculate the percentage of urease inhibition for each this compound concentration relative to the vehicle control.
    • Plot the inhibition percentage against the logarithm of the inhibitor concentration and fit a dose-response curve (e.g., using a four-parameter logistic model) to determine the EC₅₀ value [2].

Protocol 2: Ex Vivo Inhibition in Complex Microbial Communities This protocol evaluates this compound's ability to inhibit urease activity in a more physiologically relevant, complex microbiota, such as mouse or human fecal samples [2].

  • 1. Fecal Suspension Preparation:

    • Fresh fecal pellets from conventional mice (e.g., Swiss Webster) are collected and immediately placed in an anaerobic chamber.
    • Prepare a homogeneous fecal suspension (e.g., 100 mg/mL) in an anaerobic, carbonate-free buffer (e.g., PBS) and filter through a 100 µm strainer [2].
  • 2. Inhibition Assay:

    • In an anaerobic environment, incubate the fecal suspension with urea (8 mM) and varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or a vehicle control for 3 hours at 37°C [2].
  • 3. Ammonia Measurement and Analysis:

    • Stop the reaction by centrifugation and measure the ammonia concentration in the supernatant as described in Protocol 1.
    • Calculate the EC₅₀ value from the dose-response curve, similar to the pure culture method.

Protocol 3: In Vivo Efficacy Assessment in a Mouse Model This protocol outlines the administration of this compound to conventional mice to assess its efficacy in reducing systemic ammonia levels, particularly in a model of liver injury [2].

  • 1. Animal Dosing Regimen:

    • Dose: Administer this compound (e.g., 100 mg/kg) or vehicle control to conventional mice via oral gavage once daily [2].
    • Liver Injury Model: To model hyperammonemia, induce acute liver injury in mice via intraperitoneal injection of thioacetamide (e.g., 300 mg/kg) [2].
  • 2. Sample Collection:

    • Collect fecal pellets and blood serum from the mice at designated time points.
    • For fecal ammonia, homogenize the pellets in PBS and measure ammonia in the supernatant.
    • For serum ammonia, use a commercial clinical analyzer or a specific assay kit [2].
  • 3. Inhibitor Exposure Validation:

    • To confirm that this compound reaches the gut, analyze fecal and cecal content samples from treated mice using techniques like liquid chromatography-mass spectrometry (LC-MS) to detect the presence of the compound [2].

The workflow for the integrated experimental strategy is as follows:

G Start Start: Evaluate this compound P1 Protocol 1: In Vitro Bacterial Assay Start->P1 P2 Protocol 2: Ex Vivo Fecal Assay Start->P2 P3 Protocol 3: In Vivo Mouse Model Start->P3 Data Integrate Quantitative Data P1->Data EC₅₀ values P2->Data EC₅₀ in microbiota P3->Data Ammonia levels in feces/serum

Summary of Quantitative Data

The following tables consolidate key efficacy and physicochemical data for this compound from the search results.

Table 1: Efficacy of this compound in Various Experimental Models

Experimental Model Reported EC₅₀ / Effective Dose Key Findings
Proteus mirabilis (Culture) 69.9 ± 0.4 µM [2] Significant reduction in bacterial ammonia production.
Bifidobacterium longum subsp. infantis (Culture) 26.5 ± 0.2 µM [2] Potent inhibition of urease in a gut commensal.
Lactobacillus reuteri (Culture) 158.3 ± 0.2 µM [2] Effective inhibition, though less potent than in other species.
Mouse Fecal Suspension (Ex Vivo) ~5-10 µM [2] Successfully inhibits urease in a complex microbial community.
Conventional Mice (In Vivo) 100 mg/kg (oral gavage) [2] Reduces fecal and serum ammonia; rescues 100% of mice from lethal acute liver injury [2].

Table 2: Physicochemical and Formulation Data for this compound

Property Description / Value
Molecular Weight 228.63 g/mol [4] [5]
CAS Number 38274-54-3 [4] [5]
Solubility (DMSO) ~10 mg/mL (43.74 mM) [5]

| In Vivo Formulation (Example) | Oral: Suspend in 0.5% carboxymethyl cellulose sodium [4]. Injection: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [4]. | | Storage | Powder: -20°C for 3 years; in solvent: -80°C for 1 year [5]. |

Critical Considerations for Implementation

  • Cytotoxicity and Specificity: While this compound did not show antimicrobial activity at urease-inhibitory concentrations in some studies, it inhibited the growth of some organisms at higher concentrations (>100 µM). Always include controls to rule out antibacterial effects unrelated to urease inhibition [2].
  • Verification of In Vivo Exposure: When conducting animal studies, confirm the presence of this compound in the gut lumen (e.g., in feces or cecal content) using analytical methods, as this is crucial for validating the target engagement [2].
  • Benchmarking with Other Inhibitors: For a comprehensive study, consider benchmarking this compound's performance against other common urease inhibitors like Acetohydroxamic Acid (AHA), which has different pharmacokinetics (e.g., rapid systemic absorption) [2] [6].

I hope these detailed application notes and protocols provide a solid foundation for your research on this compound. Should you require further clarification on specific methodologies, please feel free to ask.

References

Alternative Information and Research Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Although direct data on Benurestat is unavailable, the search results provide a strong foundation for the general study of aldose reductase inhibitors (ARIs). The following table summarizes key information on other established ARIs for reference.

Inhibitor Name Reported IC50 Value Experimental Context Citation
Fidarestat Not Specified (In vivo study) Prevents diabetes-induced deficits in rat sciatic nerve [1]
Agnuside 22.4 nM In vitro inhibition of human lens aldose reductase [2]
Eupalitin-3-O-galactoside 27.3 nM In vitro inhibition of human lens aldose reductase [2]
Epalrestat 98 nM In vitro inhibition of human lens aldose reductase (standard drug) [2]
Zenarestat 4.4 - 44 nM Against human aldose reductase [3]
Zopolrestat 1.9 - 60 nM Against human aldose reductase [4]
AL-1576 Most potent in study Bovine and rat lens extracts (no specific value given) [5]

To support your research, here is a generalized experimental workflow for determining the IC50 of an aldose reductase inhibitor, synthesized from the methodologies in the search results.

G cluster_prep Preparation Phase cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis start Experimental Workflow for ARI IC50 Determination step1 1. Enzyme Source Preparation (e.g., Rat lens homogenate, recombinant human AR) start->step1 step2 2. Prepare Inhibitor Stocks (Serial dilutions in DMSO) step1->step2 step3 3. Assay Mixture Setup (Phosphate buffer, NADPH, substrate) step2->step3 step4 4. Pre-incubate Enzyme with Inhibitor (5 minutes at 37°C) step3->step4 step5 5. Initiate Reaction with NADPH (Measure oxidation rate at 340nm) step4->step5 step6 6. Calculate % Inhibition (Control OD - Test OD) / Control OD × 100 step5->step6 step7 7. Plot % Inhibition vs. Log[Inhibitor] step6->step7 step8 8. Determine IC50 (Non-linear regression analysis) step7->step8

Key Experimental Protocol Details

The core assay measures the rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm [6] [2]. Here are essential methodological considerations:

  • Enzyme Source: The enzyme can be prepared from various tissues, such as a water-soluble extract from rat or bovine lenses [5] or from the lenses of specific rat strains (e.g., 2-3 month old WNIN male rats) [6].
  • Assay Conditions: A typical 1 mL assay mixture includes:
    • 50 µmol potassium phosphate buffer (pH 6.2)
    • 0.2 M lithium sulfate
    • 5 µmol β-mercaptoethanol
    • Substrate (e.g., 10 μmol DL-glyceraldehyde)
    • Enzyme preparation
    • The reaction is initiated by adding 0.1 μmol NADPH [6].
  • Inhibitor Preparation: Concentrated stock solutions of the inhibitor are prepared in DMSO, with the final concentration of DMSO in the assay not exceeding 1% [6] [2].

Suggestions for Further Research

To locate the specific information on this compound you require, you may consider these strategies:

  • Refine Your Search: Use specialized scientific databases like PubMed, Scopus, or Web of Science with targeted queries such as "this compound IC50 aldose reductase" or "this compound pharmacokinetics."
  • Investigate Patent Literature: Detailed chemical and pharmacological data is often disclosed in patent documents. Searching patent databases using the compound name or its manufacturer could yield valuable information.
  • Consult Chemical Vendor Data: Companies that supply this compound for research purposes may provide technical data sheets with preliminary activity data on their websites.

References

Benurestat: Mechanism and Research Context

Author: Smolecule Technical Support Team. Date: February 2026

Benurestat is identified as an aldose reductase inhibitor (ARI) [1]. The enzyme aldose reductase (ALR2) is a key component of the polyol pathway, which becomes significantly active under hyperglycemic conditions [1].

  • Primary Mechanism: this compound inhibits aldose reductase, which catalyzes the reduction of glucose to sorbitol. This activity is central to researching diabetic complications [1].
  • Therapeutic Context: ARIs like this compound are investigated for preventing or delaying diabetic complications, particularly diabetic retinopathy. The polyol pathway activation leads to sorbitol accumulation causing osmotic stress and oxidative stress through reactive oxygen species (ROS) [1].
  • Research Status: The search results indicate that only one ARI, epalrestat, has been successfully marketed (for diabetic neuropathy). Many other ARIs that showed initial promise have faced challenges in clinical translation due to adverse effects or inadequate pharmacokinetic profiles [1].

The table below lists several aldose reductase inhibitors mentioned in the literature for context and comparison.

Compound Name Research/Clinical Status
Alrestatin Research compound [1]
This compound Research compound [1]
Epalrestat Marketed drug (for diabetic neuropathy) [1]
Fidarestat Research compound [1]
Imirestat Research compound [1]
Minalrestat Research compound[ciration:6]
Lidorestat Research compound [1]
Ranirestat Research compound [1]
Ponalrestat Research compound [1]
Risarestat Research compound [1]
Tolrestat Research compound [1]
Sorbinil Research compound [1]
Zenarestat Research compound [1]
Zopolrestat Research compound [1]

Proposed Polyol Pathway and Mechanism

The following diagram illustrates the polyol pathway and the mechanism of aldose reductase inhibitors like this compound, based on the described biochemical context [1].

G Hyperglycemia Hyperglycemia Glucose Glucose Hyperglycemia->Glucose High Levels ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Sorbitol Sorbitol ALR2->Sorbitol NADPH SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Complications Cellular Complications (Osmotic Stress, Oxidative Stress, AGEs) Sorbitol->Complications Accumulation Fructose Fructose SDH->Fructose NAD+ Fructose->Complications AGEs Precursor ARI ARI (e.g., this compound) ARI->ALR2 Inhibits

Suggested Experimental Framework

Given the lack of specific this compound protocols, here is a general framework for in vivo research on Aldose Reductase Inhibitors, synthesized from the context provided [1]. You would need to adapt this with precise concentrations and conditions for this compound.

| Experimental Aspect | Considerations & Potential Methods | | :--- | :--- | | Animal Model | Diabetic rodent models (e.g., streptozotocin-induced diabetic rats/mice); genetic diabetic mouse models. | | Compound Administration | Route: Oral gavage or diet admix. Dosage: Requires determination from prior literature. Duration: Long-term (weeks to months) to assess chronic complication development. | | Key Endpoint Analysis |

  • Tissue Sorbitol Levels: Quantification in target tissues (nerve, retina, kidney) to confirm target engagement.
  • Oxidative Stress Markers: Measurement of ROS, lipid peroxidation products.
  • Functional & Structural Tests: e.g., Nerve conduction velocity, retinal vascular permeability, histological analysis.
|

References

Benurestat Solubility: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

This document provides detailed methodologies and data for working with Benurestat (CAS 38274-54-3), an orally bioactive urease inhibitor, with a focus on its solubility in dimethyl sulfoxide (DMSO) and other solvents for preclinical research [1].

Physicochemical Profile of this compound

The table below summarizes the key physicochemical properties of this compound essential for experimental planning [1].

Property Value / Description
CAS Number 38274-54-3
Molecular Formula C₉H₉ClN₂O₃
Molecular Weight 228.63 g/mol
Chemical Name 4-chloro-N-[2-(hydroxyamino)-2-oxoethyl]benzamide
Purity ≥98%
Appearance Solid at room temperature
Storage (Powder) -20°C (3 years); 4°C (2 years)
Storage (Solution) -80°C (6 months); -20°C (1 month)

Solubility Data and Stock Solution Preparation

2.1 Solubility in Common Solvents this compound has low aqueous solubility and typically requires dissolution in organic solvents like DMSO for in vitro studies, followed by dilution into aqueous buffers for in vivo formulations [1].

Primary Solubility Data:

  • DMSO: The preferred solvent for preparing concentrated stock solutions for in vitro studies. This compound is readily soluble in DMSO [1].
  • Other Solvents: Based on general guidelines for similar compounds, solubility may also be tested in ethanol, DMF, or water, though DMSO is most common for biological assays [1].

2.2 Stock Solution Preparation Protocol This protocol describes preparation of a 10 mM stock solution in DMSO.

  • Materials:

    • This compound powder (≥98% purity)
    • Anhydrous DMSO (molecular biology grade)
    • Analytical balance
    • 1.5 mL microcentrifuge tubes (sterile, screw-cap)
    • Micropipettes and tips
    • Vortex mixer
    • Ultrasonic water bath (optional)
  • Procedure:

    • Calculation: Calculate the mass of this compound needed using the formula: Mass (mg) = Desired Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol) For 1 mL of 10 mM solution: Mass = 0.010 mol/L × 0.001 L × 228.63 g/mol = 2.29 mg
    • Weighing: Accurately weigh 2.29 mg of this compound powder and transfer to a 1.5 mL microcentrifuge tube.
    • Dissolution: Add 1 mL of anhydrous DMSO to the tube.
    • Mixing: Vortex the mixture vigorously for 1-2 minutes until the powder is fully dissolved. If necessary, briefly place the tube in an ultrasonic water bath for 1-2 minutes to aid dissolution.
    • Aliquoting: Aliquot the stock solution into smaller volumes (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles.
    • Storage: Store aliquots at -20°C or -80°C for long-term stability. Under these conditions, the solution is stable for 1 month at -20°C and 6 months at -80°C [1].

2.3 Working Solution and In Vivo Formulation Preparation For in vivo applications, the DMSO stock solution must be further diluted into biologically compatible vehicles. The table below outlines common formulations [1].

Formulation Type Composition (Example) Typical Use
Injection 1 DMSO : Tween 80 : Saline = 10 : 5 : 85 IP/IV/IM/SC injection
Injection 2 DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 IP/IV/IM/SC injection
Injection 3 DMSO : Corn oil = 10 : 90 IP/IM injection
Oral 1 Suspend in 0.5% Carboxymethylcellulose Sodium (CMC Na) Oral gavage
Oral 2 Dissolved in PEG400 Oral gavage

Example Workflow for Injectable Formulation: To prepare 1 mL of a 2.5 mg/mL working solution using Injection Formulation 3 (DMSO: Corn oil = 10:90) [1]:

  • Prepare a 25 mg/mL stock solution in DMSO.
  • Pipette 100 µL of the 25 mg/mL DMSO stock into a fresh tube.
  • Add 900 µL of corn oil.
  • Mix thoroughly by vortexing or pipetting to obtain a clear or suspension solution.

Experimental Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for preparing and using this compound in experimental settings.

BenurestatWorkflow start Start: this compound Powder stock Prepare DMSO Stock Solution start->stock Weigh & Dissolve dilute_dmso Dilute in Buffer stock->dilute_dmso For Assay formulate Formulate for Administration stock->formulate For Animal Study in_vitro In Vitro Assays result Experimental Data in_vitro->result in_vivo In Vivo Studies in_vivo->result dilute_dmso->in_vitro Final Working Conc. oral Oral Formulation formulate->oral e.g., 0.5% CMC Na inject Injectable Formulation formulate->inject e.g., DMSO:Corn Oil oral->in_vivo inject->in_vivo

Diagram 1: Experimental workflow for this compound solution preparation and application.

Critical Notes for Researchers

  • Solubility Verification: Always visually inspect the DMSO stock solution after preparation. It should be clear and particulate-free. For critical applications, filter the solution through a 0.22 µm membrane.
  • DMSO Concentration Control: In cell-based assays, final DMSO concentration should typically be kept below 0.1% (v/v) to minimize cytotoxic effects.
  • In Vivo Formulation Stability: The stability of this compound in final aqueous or oil-based formulations for in vivo use should be verified prior to dosing, as it may be less stable than in pure DMSO.
  • Safety and Compliance: this compound is labeled "For research use only, not for human use." [1]. All handling should adhere to institutional safety guidelines for chemical and biological materials.

References

  • InvivoChem. (2024). This compound. Retrieved from https://www.invivochem.com/Benurestat.html [1]

References

Comprehensive Application Notes and Protocols for Benurestat: Experimental Treatment Durations and Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Benurestat and Therapeutic Mechanism

This compound (4-chloro-N-[2-(hydroxyamino)-2-oxoethyl]benzamide) is an orally bioactive urease inhibitor with significant therapeutic potential for conditions characterized by pathological ammonia elevation. This small molecule inhibitor targets the bacterial urease enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, a reaction facilitated by a unique bis-nickel cofactor within the urease active site [1]. Unlike mammalian systems, urease activity in humans is exclusively microbial in origin, making it an ideal target for selective therapeutic intervention without disrupting host metabolic pathways [1]. This compound's mechanism involves competitive inhibition through coordination with the nickel cofactor via its hydroxamate moiety, effectively reducing ammonia production by urease-encoding bacteria in various biological systems [1].

The therapeutic rationale for this compound administration stems from the clinical consequences of excessive ammonia production, particularly hyperammonemia, which can lead to severe conditions including hepatic encephalopathy with high patient morbidity and mortality rates [1]. Originally investigated for managing encrusted uropathy caused by urease-producing bacterial infections in the urinary tract [2], this compound has recently demonstrated promising efficacy in preclinical models of liver injury-induced hyperammonemia, highlighting its potential for drug repurposing beyond initial applications [1]. The compound's increased lipophilicity due to its p-chlorobenzoyl substituent potentially reduces host absorption compared to earlier urease inhibitors like acetohydroxamic acid (AHA), thereby enhancing its availability within the gut lumen where urease-producing bacteria reside [1].

Table 1: Fundamental Properties of this compound

Property Specification
Chemical Name 4-chloro-N-[2-(hydroxyamino)-2-oxoethyl]benzamide
CAS Number 38274-54-3
Molecular Formula C~9~H~9~ClN~2~O~3~
Molecular Weight 228.63 g/mol
Mechanism of Action Competitive urease inhibitor via nickel cofactor coordination
Therapeutic Category Bacterial enzyme inhibitor
Primary Biological Target Bacterial urease enzyme

Urease Inhibition Mechanism and Signaling Pathway

The enzymatic pathway of urea hydrolysis and this compound's inhibitory mechanism can be visualized through the following schematic representation:

G Urea Urea Urease Urease Urea->Urease Substrate Binding Ammonia Ammonia Urease->Ammonia Hydrolysis Reaction CO2 CO2 Urease->CO2 Hydrolysis Reaction This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Urease Competitive Inhibition

Diagram 1: Mechanism of bacterial urease inhibition by this compound. This compound competitively binds to the nickel-containing active site of urease, preventing urea hydrolysis and subsequent ammonia production.

The molecular mechanism of this compound involves its function as a hydroxamic acid-based inhibitor that targets the bis-nickel center within the bacterial urease active site. Urease catalysis occurs through a nucleophilic attack by nickel-coordinated hydroxide on the urea substrate, resulting in the production of ammonia and carbon dioxide [1]. This compound disrupts this process by chelating the nickel ions, thereby preventing substrate access and catalytic activity. This inhibition mechanism is particularly valuable in clinical contexts where gut bacterial urease contributes significantly to systemic ammonia levels, such as in liver injury and urea cycle disorders [1]. The inhibitor demonstrates efficacy against urease activity in both individual gut commensal species and complex microbiota environments, with reported EC~50~ values of 26.5 ± 0.2 μM for B. longum subsp. infantis and 158.3 ± 0.2 μM for L. reuteri [1].

In Vitro Protocols and Assay Methodologies

Bacterial Culture Urease Inhibition Assay

Objective: To quantify this compound efficacy against urease-producing bacteria in controlled culture conditions.

Materials:

  • Pure cultures of urease-positive bacterial strains (Proteus mirabilis ATCC 29906, Lactobacillus reuteri ATCC 23272, Bifidobacterium longum subsp. infantis ATCC 15697)
  • This compound stock solution (10 mM in DMSO)
  • Urea solution (8 mM in appropriate buffer)
  • Ammonia quantification reagents (phenol-nitroprusside and alkaline hypochlorite)
  • Culture media (MEGA medium for gut bacterial isolates)

Procedure:

  • Inoculate bacterial cultures and grow to mid-logarithmic phase under appropriate conditions
  • Prepare this compound dilution series (0-500 μM) in culture media containing 8 mM urea
  • Incubate cultures with this compound and urea for 3-6 hours at 37°C
  • Centrifuge cultures to remove bacterial cells
  • Quantify ammonia production in supernatants using standard colorimetric methods
  • Calculate percentage inhibition relative to vehicle-treated controls
  • Determine EC~50~ values using nonlinear regression of inhibition curves

Technical Notes:

  • Maintain DMSO concentration constant (<1%) across all treatments
  • Include urease-negative bacterial strains (Bacteroides ovatus ATCC 8483) as specificity controls
  • Perform growth curve analyses to exclude antimicrobial effects at inhibition concentrations
  • Conduct assays in triplicate across three independent experiments [1]
Complex Microbiota Ex Vivo Inhibition Assay

Objective: To evaluate this compound efficacy in complex microbial communities.

Materials:

  • Fresh fecal samples from conventional mice or human donors
  • Anaerobic chamber and pre-reduced PBS
  • Urea solution (8 mM)
  • This compound dilution series

Procedure:

  • Prepare 10% (w/v) fecal suspensions in pre-reduced anaerobic PBS
  • Add this compound (0-10 mM range) and 8 mM urea to suspensions
  • Incubate anaerobically for 3 hours at 37°C with gentle mixing
  • Centrifuge suspensions and collect supernatants
  • Quantify ammonia production using colorimetric methods
  • Calculate EC~50~ values for urease inhibition in complex communities [1]

In Vivo Protocols and Experimental Designs

Pharmacokinetic and Target Engagement Studies

Objective: To assess this compound bioavailability, tissue distribution, and urease inhibition in vivo.

Experimental Animals:

  • Conventional Swiss Webster mice (8-12 weeks old, both sexes)
  • Appropriate sample size (n=6-8 per group) for statistical power
  • Standard housing conditions with free access to food and water

Dosing Protocol:

  • Administration: Oral gavage once daily
  • Dosage: 100 mg/kg this compound or vehicle control
  • Treatment duration: 4 days
  • Formulation: Suspension in 0.5% carboxymethylcellulose [1] [3]

Sample Collection Timeline:

  • Fecal samples: Pre-dose and daily during treatment
  • Blood serum: Terminal collection via cardiac puncture
  • Intestinal contents: Terminal collection from cecum and colon
  • Tissues: Liver, kidney, intestinal segments for compound quantification

Analytical Methods:

  • Ammonia quantification in feces and serum
  • LC-MS/MS for this compound quantification in tissues and feces
  • Urease activity assays in fecal samples
  • Microbiota analysis by 16S rRNA sequencing [1]
Acute Liver Injury Rescue Model

Objective: To evaluate this compound efficacy in a disease-relevant model of hyperammonemia.

Liver Injury Induction:

  • Model: Thioacetamide-induced liver injury
  • Thioacetamide administration: 200-300 mg/kg intraperitoneal injection
  • This compound treatment: 100 mg/kg oral gavage initiated concurrently or post-injury
  • Monitoring: Daily assessment of survival, body weight, and clinical signs [1]

Endpoint Measurements:

  • Primary endpoint: Survival rate over 7-14 days
  • Secondary endpoints: Serum ammonia levels, fecal ammonia content
  • Histopathological analysis of liver tissues
  • Inflammatory marker quantification [1]

The following diagram illustrates the complete in vivo experimental workflow:

G Start Study Initiation Grouping Animal Randomization (Conventional Mice) Start->Grouping Dosing This compound Administration (100 mg/kg, oral gavage) Grouping->Dosing LiverInjury Thioacetamide Challenge (Liver Injury Model) Dosing->LiverInjury Monitoring Daily Monitoring (Survival, Clinical Signs) LiverInjury->Monitoring Sampling Biospecimen Collection (Feces, Serum, Tissues) Monitoring->Sampling Analysis Endpoint Analysis (Ammonia, Histopathology) Sampling->Analysis

Diagram 2: In vivo experimental workflow for this compound efficacy evaluation in acute liver injury models.

Comprehensive Treatment Duration Data and Efficacy Parameters

Table 2: Summary of this compound Treatment Durations Across Experimental Models

Experimental System Treatment Duration Dosing Frequency Dose Concentration Key Efficacy Outcomes Citation
P. mirabilis UTI rat model Not specified (outcome measured at endpoint) Single or multiple dosing 25, 50, or 100 mg/kg Decreased urinary ammonia excretion; significant reduction in bladder bacterial counts when combined with antibiotics [3] [4]
Conventional mouse pharmacokinetics 4 days Once daily 100 mg/kg Reduced fecal ammonia levels; compound detected in feces (52.23 pM/mg) and cecum (11.89 pM/mg) [1]
Acute liver injury rescue model Throughout observation period (7-14 days) Once daily 100 mg/kg 100% survival protection; reduced systemic and gut ammonia levels [1]
Ex vivo fecal suspensions 3 hours Single exposure 0-10 mM range >95% inhibition of ammonia production; EC~50~ = 6.8 ± 0.5 mM [1]
Bacterial culture inhibition 3-6 hours Single exposure 0-500 μM Species-dependent EC~50~: P. mirabilis (69.9 ± 0.4 μM), B. longum (26.5 ± 0.2 μM), L. reuteri (158.3 ± 0.2 μM) [1]

Table 3: Optimal this compound Dosing Parameters Across Experimental Applications

Parameter In Vitro Applications In Vivo Applications Therapeutic Combinations
Effective Concentration Range 26-500 μM (species-dependent) 25-100 mg/kg Enhanced efficacy with nitrofurantoin, sulfamethoxazole, or ampicillin
Time to Effect 3-6 hours incubation 4 days for significant ammonia reduction Not specified in available literature
Formulation Considerations DMSO stock solutions Suspension in 0.5% carboxymethylcellulose Compatible with multiple antibiotic classes
Stability & Storage -20°C for long-term storage; stable at room temperature during shipping Stable in formulation for several days No reported incompatibilities
Safety Margin No antimicrobial effects at urease-inhibiting concentrations Not detectable in serum at effective intestinal doses Improved safety profile compared to barbiturates [5]

Research Applications and Translational Potential

The experimental data support several promising research applications for this compound, with particular emphasis on hyperammonemia management in the context of liver injury. The 100% survival protection demonstrated in conventional mice with thioacetamide-induced acute liver injury highlights its significant therapeutic potential for conditions characterized by elevated systemic ammonia [1]. The detection of this compound in fecal and cecal contents without measurable serum levels indicates limited systemic absorption, which is advantageous for targeting gut-based urease activity while minimizing off-target effects [1]. This pharmacological profile makes this compound an attractive candidate for drug repurposing initiatives aimed at hepatic encephalopathy and other hyperammonemic states.

Beyond its emerging applications in hyperammonemia management, this compound's original indication for encrusted uropathy remains relevant. This rare but serious condition, characterized by urothelial deposition of struvite and carbonated apatite, is primarily caused by urease-producing bacteria such as Corynebacterium urealyticum [2]. The combination therapy approach demonstrated in earlier studies, where this compound administration alongside antibiotics (nitrofurantoin, sulfamethoxazole, or ampicillin) resulted in significantly lower bacterial counts in infected rat bladders compared to either component alone, supports its utility as an adjunctive treatment for complicated urinary tract infections [3] [4]. This synergistic effect underscores the potential of urease inhibition as a therapeutic strategy for disrupting the pathogenic environment created by urease-producing organisms.

Conclusion and Research Implications

The compiled experimental protocols and treatment duration data provide a comprehensive foundation for investigating this compound's therapeutic potential across multiple disease models. The consistent efficacy signals observed in both original applications for urinary tract encrustation and emerging indications for hyperammonemia management highlight the value of mechanism-based drug repurposing. Researchers should consider the optimal dosing parameters identified in these studies—particularly the 100 mg/kg once-daily oral administration regimen that demonstrated significant ammonia reduction and complete survival protection in preclinical liver injury models—when designing future investigative workflows.

Future research directions should include dose-ranging studies to establish the minimum effective dose for urease inhibition, detailed pharmacokinetic profiling to further optimize bioavailability to target tissues, and investigation of combination therapies with standard care treatments for liver disease and urinary tract infections. Additionally, expanded safety and toxicology assessments in relevant disease models would strengthen the translational potential of this compound for clinical application. The established protocols for in vitro, ex vivo, and in vivo evaluation of urease inhibition provide a methodological framework that can be adapted to further explore the full therapeutic potential of this repurposed clinical candidate.

References

Benurestat Application Notes & Protocols: A Urease Inhibitor for Hyperammonemia and Potential in Proteus mirabilis Infection Models

Author: Smolecule Technical Support Team. Date: February 2026

Background and Mechanism of Action

Proteus mirabilis is a Gram-negative bacterium notorious for causing complicated urinary tract infections (UTIs), particularly in individuals with long-term urinary catheterization [1] [2]. A key virulence factor of P. mirabilis is its production of urease, a multisubstrate metalloenzyme [3]. This enzyme catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to a local increase in pH [1]. In the urinary tract, this alkalization promotes the precipitation of minerals, forming struvite stones that can obstruct catheters and kidneys, and facilitate the formation of antibiotic-resistant crystalline biofilms [1] [2] [4].

Benurestat is a hydroxamic acid-based small molecule and a potent, competitive inhibitor of bacterial urease [3]. It functions by coordinating directly to the nickel ions within the enzyme's active site, thereby blocking its ability to bind urea and preventing the production of ammonia [3]. While historically investigated for uropathogens, recent research has pivoted towards its application in systemic conditions like hyperammonemia.

Key Experimental Findings and Quantitative Data

Recent studies demonstrate this compound's efficacy in inhibiting urease activity across various biological models, from bacterial cultures to animal models of liver injury.

Table 1: Summary of this compound's Efficacy in Experimental Models
Experimental Model Key Finding Quantitative Result Significance
Pure Culture - *P. mirabilis* Inhibition of bacterial urease activity EC₅₀ = 69.9 ± 0.4 μM [3] Confirms direct inhibitory effect on a target uropathogen.
Pure Culture - Gut Commensals Inhibition of urease in Bifidobacterium longum and Lactobacillus reuteri EC₅₀ = 26.5 ± 0.2 μM and 158.3 ± 0.2 μM, respectively [3] Demonstrates broad-spectrum activity against urease-positive gut bacteria.
Ex Vivo - Mouse Fecal Suspensions Inhibition of urease in complex microbiota Significant dose-dependent reduction in ammonia production [3] Shows efficacy in a diverse, native microbial community.
In Vivo - Conventional Mice Reduced fecal ammonia levels Statistically significant decrease vs. vehicle control [3] Confirms target engagement and activity within the gut lumen.
In Vivo - Mouse Acute Liver Injury Model Protection from lethal hyperammonemia 100% survival in this compound-treated group vs. lethal outcome in controls [3] Validates therapeutic potential for systemic hyperammonemia.

Detailed Experimental Protocols

Protocol 1: Assessing Urease Inhibition in Bacterial Cultures

This protocol is used to determine the half-maximal effective concentration (EC₅₀) of this compound against urease-producing bacteria like P. mirabilis.

  • Objective: To quantify the potency of this compound in inhibiting ammonia production by bacterial cultures.
  • Materials:
    • Bacterial strain (e.g., P. mirabilis ATCC 29906).
    • Appropriate culture broth (e.g., Tryptic Soy Broth).
    • This compound stock solution (e.g., 100 mM in sterile water or DMSO).
    • Urea solution (sterile).
    • Ammonia quantification assay kit (e.g., based on the indophenol method).
    • 96-well plate or culture tubes.
    • Spectrophotometer or microplate reader.
  • Procedure:
    • Culture Preparation: Grow the bacterial strain to the mid-logarithmic phase in culture broth.
    • Inhibitor Dilution: Prepare a serial dilution of this compound in the culture medium to create a concentration gradient (e.g., from 500 μM to 1 μM).
    • Reaction Setup: In a 96-well plate, combine:
      • 180 μL of bacterial culture.
      • 10 μL of this compound solution (or vehicle for controls).
      • 10 μL of urea solution (final concentration ~8 mM).
    • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 3 hours).
    • Termination & Measurement:
      • Centrifuge the plate to pellet bacterial cells.
      • Transfer the supernatant to a new plate.
      • Use an ammonia assay kit according to the manufacturer's instructions to quantify the ammonia concentration in the supernatant.
      • Data Analysis: Plot the ammonia concentration (or % of untreated control) against the log of this compound concentration. Fit a dose-response curve to calculate the EC₅₀ value.
Protocol 2: Evaluating this compound Efficacy in a Mouse Model of Hyperammonemia

This protocol assesses the in vivo efficacy of this compound in reducing systemic ammonia levels following acute liver injury.

  • Objective: To evaluate the protective effect of this compound against hyperammonemia and mortality in an animal model.
  • Materials:
    • Conventional mice (e.g., Swiss Webster).
    • This compound for oral gavage.
    • Liver injury inducer (e.g., thioacetamide).
    • Equipment for blood and fecal sample collection.
    • Ammonia assay kit validated for serum and fecal samples.
  • Procedure:
    • Pre-treatment: Administer this compound (e.g., 100 mg/kg) or vehicle to mice via oral gavage once daily for several days (e.g., 4 days) prior to and following liver injury induction [3].
    • Liver Injury Induction: Administer a lethal dose of thioacetamide to induce acute liver failure.
    • Sample Collection:
      • Fecal Samples: Collect fecal pellets at regular intervals post-treatment for ammonia quantification.
      • Serum Samples: Collect blood via approved methods at study endpoint or specific timepoints. Centrifuge to obtain serum.
    • Ammonia Quantification: Process fecal and serum samples using the ammonia assay kit to determine ammonia levels.
    • Survival Monitoring: Monitor and record animal survival over a defined period (e.g., 96 hours).
    • Data Analysis: Compare fecal/serum ammonia levels and survival rates between this compound-treated and vehicle-control groups using appropriate statistical tests.

Research Workflow and Pathway Diagram

The diagram below visualizes the experimental workflow for evaluating this compound in a Proteus mirabilis infection model, connecting the established hyperammonemia research with potential UTI applications.

cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo Phase (Proposed) Start Study Objective: Evaluate this compound in P. mirabilis Model InVitro1 Culture P. mirabilis in Artificial Urine Start->InVitro1 InVitro2 Treat with this compound Dose Range InVitro1->InVitro2 InVitro3 Measure Outcomes: - Urease Activity (NH₃) - Biofilm Biomass - Crystal Formation InVitro2->InVitro3 InVivo1 Establish P. mirabilis CAUTI Model InVitro3->InVivo1 InVivo2 Administer this compound (e.g., Oral Gavage) InVivo1->InVivo2 InVivo3 Assess Efficacy: - Urine pH & NH₃ - Bl/Kidney Bacterial Load - Stone Burden - Histopathology InVivo2->InVivo3 Analysis Integrative Data Analysis InVivo3->Analysis Conclusion Conclusions & Next Steps Analysis->Conclusion

Future Research Directions and Conclusion

Bridging the Application Gap

While the efficacy of this compound in reducing systemic ammonia via gut urease inhibition is clear, its direct application in P. mirabilis UTI models requires further empirical validation. Future research should focus on:

  • Testing in Physiologically Relevant UTI Models: Establishing catheter-associated UTI (CAUTI) models in animals to investigate if this compound, delivered via oral or intravesical routes, can reduce urinary ammonia levels, prevent or reduce catheter encrustation, and improve antibiotic efficacy [2].
  • Exploring Synergistic Therapies: Given the multifactorial virulence of P. mirabilis, combining this compound with conventional antibiotics (e.g., ciprofloxacin) or other anti-biofilm agents (e.g., phytochemicals, bacteriophages) could present a powerful therapeutic strategy [4].
Conclusion

This compound represents a compelling example of drug repurposing, demonstrating high efficacy as a bacterial urease inhibitor. The provided data and protocols offer a robust foundation for researchers to explore its potential further, particularly in translating its success from hyperammonemia models to direct infection models of Proteus mirabilis. Its targeted mechanism offers a promising avenue to combat the severe complications associated with urease-producing pathogens.

References

Application Notes: Methenamine Hippurate as Prophylaxis for Recurrent Urinary Tract Infections (rUTIs)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Recurrent urinary tract infections (rUTIs) represent a significant global health burden, particularly for older women. Long-term, low-dose antibiotic prophylaxis has been the cornerstone of management, but this strategy contributes to the growing problem of antimicrobial resistance, necessitating the development of effective non-antibiotic alternatives [1]. Among these, methenamine hippurate has emerged as a promising therapeutic option. Methenamine hippurate is a urinary antiseptic that functions through a pH-dependent mechanism. In acidic urine (pH < 6), methenamine is hydrolyzed to formaldehyde and ammonia. Formaldehyde is a potent, non-specific bactericidal agent that denatures bacterial proteins and nucleic acids, effectively neutralizing a broad spectrum of pathogens within the urinary bladder without promoting bacterial resistance [2]. The hippurate component assists in acidifying the urine, thereby enhancing the conversion to the active formaldehyde moiety.

The resurgence of interest in methenamine hippurate is driven by its favorable safety profile and its potential to reduce antibiotic usage. Recent high-quality clinical trials have systematically evaluated its efficacy and safety, providing a robust evidence base for researchers and clinicians [1].

Summary of Key Clinical Trial Data

Recent phase IV clinical trials have generated critical quantitative data on the efficacy of methenamine hippurate for rUTI prophylaxis. The table below summarizes the primary findings from these studies, providing a clear comparison of outcomes during active treatment and follow-up periods.

Table 1: Summary of Clinical Trial Data for Methenamine Hippurate in rUTI Prophylaxis

Trial / Reference Patient Population Study Design Intervention & Duration Primary Outcome Key Efficacy Findings (vs. Placebo or Antibiotic) Safety Findings
ImpresU Trial [1] 289 women ≥70 years with rUTIs Triple-blind, RCT, Placebo-controlled, Phase IV Methenamine hippurate 1g twice daily vs. Placebo for 6 months Number of antibiotic treatments for UTI during treatment IRR: 0.75 (95% CI: 0.57-1.0, p=0.049); 25% reduction in UTI episodes [1] No important differences in complications or side effects compared to placebo [1]
ImpresU Trial (Follow-up) [1] 281 women from original cohort 6-month post-treatment follow-up Observation after 6-month treatment period Number of antibiotic treatments for UTI during follow-up IRR: 1.7 (95% CI: 1.3-2.3, p<0.001); Higher incidence after discontinuation [1] -
Harding et al. Trial (as cited in [2]) 240 women with rUTIs Multicenter, open-label, RCT, Non-inferiority Methenamine hippurate vs. daily low-dose antibiotics Symptomatic UTI incidence 1.38 episodes/person-year vs. 0.89; Methenamine was non-inferior to antibiotics [2] Mild adverse reactions: 28% vs. 24% (antibiotics) [2]
Petersen et al. Study (as cited in [2]) 20 girls aged 5-12 with rUTIs Long-term prophylaxis study Methenamine hippurate for 12 months Average number of UTIs per year Reduction from 3.1 to 0.7 infections/year (p<0.001) [2] Minimal side effects reported [2]

Abbreviations: RCT: Randomised Controlled Trial; IRR: Incidence Rate Ratio; CI: Confidence Interval.

Detailed Experimental Protocol

This section provides a detailed methodology for a clinical trial investigating methenamine hippurate for rUTI prophylaxis, based on the design of the ImpresU trial [1]. The following diagram illustrates the overall workflow and participant journey through the study.

G Start Study Population: Women ≥70 years with rUTIs Screen Screening & Baseline Assessment Start->Screen Randomize Randomization (1:1) Screen->Randomize Group1 Group 1: Methenamine Hippurate 1g twice daily Randomize->Group1 Group2 Group 2: Placebo 1 tablet twice daily Randomize->Group2 TreatmentPhase 6-Month Treatment Period Group1->TreatmentPhase Group2->TreatmentPhase FollowUpPhase 6-Month Post-Treatment Follow-up TreatmentPhase->FollowUpPhase PrimaryOutcome Primary Outcome: Number of antibiotic treatments for UTI TreatmentPhase->PrimaryOutcome Assessed SecondaryOutcome Secondary Outcomes: UTI symptom severity/ duration, complications FollowUpPhase->SecondaryOutcome Assessed End Data Analysis PrimaryOutcome->End SecondaryOutcome->End

Figure 1: Clinical trial workflow for evaluating methenamine hippurate in rUTI prophylaxis.

Study Design
  • Trial Type: Triple-blind (participant, care provider, investigator, outcomes assessor), randomised, placebo-controlled, phase IV trial.
  • Objectives: To evaluate the preventive effect of methenamine hippurate on rUTIs in older women over a 6-month treatment period and a 6-month post-treatment follow-up period.
  • Primary Outcome: The number of antibiotic treatments for UTIs prescribed during the 6-month treatment period.
  • Secondary Outcomes:
    • Number of antibiotic treatments for UTIs during the 6-month follow-up period.
    • Symptom severity and duration of UTI episodes.
    • Incidence of complications and adverse events.
Participant Recruitment and Eligibility
  • Recruitment Source: Participants are recruited from general practice clinics across multiple countries (e.g., Norway, Sweden, Poland, Netherlands).
  • Inclusion Criteria: Female sex; age 70 years or older; a history of recurrent UTIs (typically defined as ≥2 episodes in the past 6 months or ≥3 in the past 12 months).
  • Exclusion Criteria: Conditions that would interfere with the study include: contraindications to methenamine hippurate (e.g., severe hepatic or renal impairment, gout); requirement for long-term antibiotic suppression; use of a chronic indwelling catheter; history of interstitial cystitis or bladder cancer; and conditions that would limit the ability to provide informed consent or adhere to the study protocol [1] [2].
Intervention and Randomization
  • Intervention Group: Methenamine hippurate 1 gram orally, twice daily for 6 months.
  • Control Group: Matching placebo tablet, identical in appearance, orally twice daily for 6 months.
  • Randomization: Participants are randomly assigned (1:1 ratio) to either the intervention or control group using a computer-generated randomization sequence. Allocation concealment is maintained throughout the study.
Data Collection and Outcome Assessment
  • Baseline Data: Collected at enrollment and includes demographic information, medical and urological history, medication use, and baseline urine analysis.
  • Outcome Monitoring During Study:
    • Primary Outcome Data: Collected via regular patient contact (e.g., monthly phone calls or clinic visits) and verified through review of primary care and pharmacy records for antibiotic prescriptions issued for a clinical diagnosis of UTI.
    • Symptom Diaries: Participants are provided with standardized diaries to record the onset, severity (using a validated scale like the UTI Symptom Assessment questionnaire), and duration of any UTI symptoms.
    • Safety Monitoring: Participants are instructed to report any adverse events. Serious adverse events are reported to the ethics committee and data safety monitoring board.
  • Follow-up Assessments: After the 6-month treatment period, participants enter a 6-month observational follow-up phase where they receive no study medication. The same outcome data (antibiotic treatments, symptoms) are collected during this period.
Statistical Analysis
  • Sample Size Calculation: Performed a priori to ensure adequate power (e.g., 80-90%) to detect a clinically significant difference in the primary outcome (e.g., a 25-30% reduction in antibiotic treatments) at a two-sided alpha level of 0.05.
  • Primary Analysis: The number of antibiotic treatments for UTI is analyzed as a count variable. The between-group comparison is performed using a negative binomial regression model, and results are expressed as an Incidence Rate Ratio (IRR) with a 95% confidence interval.
  • Secondary Analyses: Continuous secondary outcomes (e.g., symptom duration) are compared using t-tests or Mann-Whitney U tests. Categorical data (e.g., proportion of participants with complications) are compared using Chi-square or Fisher's exact tests. Analysis is performed on an intention-to-treat basis.

Research Implications and Considerations

The evidence from recent trials positions methenamine hippurate as a viable non-antibiotic alternative for rUTI prophylaxis. Its primary advantage lies in its low potential for selecting antimicrobial resistance, a critical public health concern associated with long-term antibiotic use [1]. The safety profile of methenamine hippurate is favorable, with most side effects (such as taste disturbances) being mild and not leading to high discontinuation rates [2].

A key finding from the ImpresU trial is the rebound effect observed after discontinuation. The reversal of benefit during the follow-up period (IRR 1.7) indicates that while the drug is effective during active administration, it does not induce a long-term protective effect after stopping. This suggests that treatment may need to be continued for sustained benefit, and clinicians must be aware of the risk of UTI relapse upon discontinuation [1].

For researchers, this model highlights several important considerations:

  • Patient Selection: This model is best suited for specific populations, such as older women with rUTIs, and its efficacy in other groups (e.g., catheterized patients) may be limited [2].
  • Trial Design: The choice of a placebo-controlled design is robust for establishing efficacy, while non-inferiority designs against standard antibiotics are valuable for informing clinical practice guidelines.
  • Outcome Measures: Using "antibiotic treatments" as a primary outcome is a pragmatic and clinically relevant endpoint that captures real-world clinical decision-making.

Conclusion

The presented application notes and detailed protocol, based on contemporary high-quality research, provide a solid framework for investigating methenamine hippurate as a prophylactic agent for rUTIs. The demonstrated efficacy during active treatment, coupled with a favorable safety and resistance profile, makes it a compelling subject for further research and clinical application. Future studies could explore optimal treatment duration, its use in combination with other non-antibiotic strategies, and its effectiveness in broader patient populations.

References

Comprehensive Application Notes and Protocols for Benurestat in Kidney Stone Formation Inhibition Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Benurestat (2-(p-chlorobenzamido) acetohydroxamic acid) represents a class of targeted urease inhibitors with significant potential for managing urease-dependent pathologies, including infection-induced kidney stones. Originally investigated in the 1970s and recently repurposed for gut microbial urease inhibition, this compound exerts its therapeutic effects through specific enzymatic blockade of bacterial urease, a multimeric metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide [1] [2]. This enzyme is notably absent in humans but present in numerous bacterial pathogens, making it an ideal therapeutic target. The hydroxamic acid moiety of this compound coordinates directly with the nickel ions in the urease active site, creating a stable enzyme-inhibitor complex that competitively prevents urea substrate binding and subsequent hydrolysis [2].

The clinical significance of this compound in nephrolithiasis management stems from its ability to interrupt the pathophysiological cascade of infection-induced stone formation. During urinary tract infections with urease-producing organisms such as Proteus mirabilis, the ammonia generated through urease activity alkalinizes the urine, creating an environment favorable for the crystallization of struvite (magnesium ammonium phosphate) and calcium phosphate stones [1] [3]. By inhibiting this ammonia production, this compound effectively normalizes urinary pH and ammonia concentrations, thereby preventing the supersaturation conditions necessary for stone formation and potentially facilitating the dissolution of existing calculi [1]. Recent research has expanded this compound's potential applications to include hyperammonemia management in liver injury by targeting gut microbial urease activity, demonstrating its versatility beyond urinary tract applications [2].

Quantitative Efficacy Data Summary

Table 1: Preclinical Efficacy Profile of this compound in Urolithiasis Models

Model System Dosage Regimen Key Efficacy Outcomes Reference
Rat UTI model (P. mirabilis) 25-100 mg/kg oral Dose-dependent decrease in urinary ammonia excretion; Inhibition of struvite calculi formation [1]
Rat combination therapy This compound + sulfamethoxazole/ampicillin Net dissolution of formed calculi; Significant reduction in bladder bacterial counts [1]
Mouse acute liver injury model 100 mg/kg oral Reduced fecal and serum ammonia levels; 100% survival rescue from lethal injury [2]
Human pharmacokinetics 15-25 mg/kg single oral Urinary inhibitory levels 700-1900× IC90 for P. mirabilis urease for 4 hours [1]
Ex vivo fecal suspensions Variable Effective inhibition of ammonia production in complex microbiota [2]

Table 2: In Vitro Inhibitory Potency of this compound Against Bacterial Ureases

Bacterial Strain EC₅₀ (μM) Inhibition Characteristics Reference
Proteus mirabilis ATCC 29906 69.9 ± 0.4 Competitive inhibition of urease activity [2]
Bifidobacterium longum subsp. infantis ATCC 15697 26.5 ± 0.2 Potent inhibition of commensal urease [2]
Lactobacillus reuteri ATCC 23272 158.3 ± 0.2 Moderate urease inhibition [2]
Complex mouse microbiota Not reported >95% reduction in ammonia production [2]

The dose-response relationship observed in rat infection models demonstrates that this compound administration at 25, 50, or 100 mg/kg produced a significant decrease in urinary ammonia excretion, with corresponding inhibition of struvite calculi formation [1]. Notably, combination therapies pairing this compound with antibacterial agents such as sulfamethoxazole or ampicillin demonstrated potentiated therapeutic effects, not only preventing new stone formation but actually promoting the net dissolution of previously formed calculi [1]. This synergistic effect represents a significant advance in the management of established infection stones, which are notoriously difficult to eradicate completely.

Experimental Protocols

Protocol 1: In Vitro Urease Inhibition Assay

Objective: To quantify this compound's inhibitory potency against bacterial ureases and determine IC₅₀ values.

Materials:

  • Purified bacterial urease or live urease-producing strains (P. mirabilis, B. longum, L. reuteri)
  • This compound stock solution (10 mM in DMSO)
  • Urease activity assay buffer (50 mM HEPES, pH 7.5)
  • Urea substrate solution (100 mM in assay buffer)
  • Phenol red indicator solution (0.1% w/v) or ammonia quantification reagents
  • Microplate reader capable of measuring absorbance at 560-600 nm

Procedure:

  • Prepare serial dilutions of this compound in assay buffer to create concentrations ranging from 1 μM to 500 μM.
  • In a 96-well plate, combine 50 μL of each this compound dilution with 100 μL of bacterial suspension or purified urease enzyme.
  • Pre-incubate the mixture for 15 minutes at 37°C to allow inhibitor-enzyme interaction.
  • Initiate the reaction by adding 50 μL of urea substrate solution (final urea concentration: 25 mM).
  • Incubate the reaction mixture at 37°C for 30-60 minutes.
  • Stop the reaction by adding 50 μL of phenol red indicator solution.
  • Immediately measure absorbance at 560 nm or use alternative ammonia quantification method.
  • Calculate urease activity by comparing ammonia production in test wells to untreated controls.
  • Determine IC₅₀ values using non-linear regression analysis of inhibition curves.

Validation Notes: The phenol red method relies on the pH increase from ammonia production, changing the indicator color from yellow to pink. For more precise quantification, the indophenol method for ammonia detection can be employed, measuring absorbance at 630-660 nm [2]. Each experiment should include positive controls (complete reaction without inhibitor) and negative controls (no urea substrate) to validate results.

Protocol 2: In Vivo Efficacy Evaluation in Rat Urolithiasis Model

Objective: To assess this compound's ability to prevent infection-induced struvite stone formation in a rat model of Proteus mirabilis urinary tract infection.

Materials:

  • Male Sprague-Dawley rats (200-250 g)
  • Proteus mirabilis ATCC 29906 (or clinical isolate)
  • This compound suspension (5-25 mg/mL in 0.5% methylcellulose)
  • Metabolic cages for urine collection
  • Urine analysis reagents for pH, ammonia, and crystallography
  • Analytical balance for stone weight measurement

Procedure:

  • Acclimate rats for 5-7 days with free access to food and water.
  • Induce anesthesia using isoflurane (3-5% for induction, 1-3% for maintenance).
  • Transurethrally inoculate with 0.5 mL of P. mirabilis suspension (1×10⁸ CFU/mL) using a sterile catheter.
  • Randomize infected animals into treatment groups (n=8-10/group):
    • Vehicle control (0.5% methylcellulose)
    • This compound (25, 50, 100 mg/kg/day)
    • Antibiotic controls (sulfamethoxazole, ampicillin, nitrofurantoin)
    • Combination therapy (this compound + antibiotics)
  • Administer treatments orally once daily for 21-28 days.
  • Collect 24-hour urine samples weekly using metabolic cages for:
    • pH measurement with pH meter
    • Ammonia quantification using enzymatic assays
    • Crystallography analysis by microscopy
  • Monitor clinical signs (posture, vocalization, urine appearance) daily.
  • Euthanize animals at study endpoint via CO₂ asphyxiation or anesthetic overdose.
  • Perform necropsy with collection of:
    • Bladders for stone enumeration, weighing, and FTIR analysis
    • Kidneys for histopathology (hematoxylin and eosin staining)
    • Urinary tracts for bacterial counts (homogenization and plating)

Analytical Methods:

  • Stone analysis: Weigh individual stones and analyze composition by Fourier-transform infrared spectroscopy (FTIR) to confirm struvite composition.
  • Bacterial quantification: Homogenize bladder tissue in sterile PBS, serially dilute, and plate on MacConkey agar for CFU enumeration after 24-hour incubation at 37°C.
  • Urinary ammonia: Quantify using glutamate dehydrogenase enzymatic assay measuring NADH consumption at 340 nm.
  • Statistical analysis: Compare treatment groups using one-way ANOVA with post-hoc Tukey test (significance defined as p<0.05) [1].

Table 3: Combination Therapy Regimens for Enhanced Efficacy

| Therapeutic Combination | Dosing Ratio | Synergistic Effects | Clinical Applications | |----------------------------|------------------|-------------------------|--------------------------| | this compound + Sulfamethoxazole | 1:1 to 1:2 weight ratio | Net calculi dissolution; Reduced bacterial counts | Complex UTI with stone formation | [1] | | this compound + Ampicillin | 1:1 weight ratio | Enhanced stone dissolution; Bacterial clearance | Enterococcal or streptococcal UTIs | [1] | | this compound + Nitrofurantoin | 1:1 weight ratio | Significant reduction in viable bladder bacteria | Multidrug-resistant infections | [1] |

Research Applications and Clinical Translation

The experimental data supporting this compound efficacy reveals several promising therapeutic applications. For infection-induced urolithiasis, this compound addresses the fundamental pathophysiology of struvite stones by reducing urinary ammonia concentrations and alkalinization, effectively removing the driving force for stone formation and growth [1]. The demonstrated synergistic activity with conventional antibiotics provides a compelling rationale for combination therapy approaches, particularly for cases of entrenched infection with established calculi that often prove refractory to antibiotic treatment alone [1]. This combination strategy simultaneously targets the infectious organism while disrupting the stone-forming environment it creates, representing a comprehensive therapeutic approach.

Recent investigations have identified additional applications for this compound in extraintestinal pathologies, particularly hyperammonemia associated with liver injury [2]. The gut microbial urease activity contributes significantly to systemic ammonia levels, and this compound's ability to inhibit this activity without being substantially absorbed into systemic circulation makes it an ideal candidate for targeting gut-derived ammonia while minimizing potential side effects [2]. This application is particularly relevant given the finding that this compound treatment rescued 100% of mice from lethal acute liver injury by reducing both fecal and serum ammonia levels, suggesting potential for clinical translation in hepatic encephalopathy management [2].

G cluster_pathway Infection Stone Formation Pathway cluster_intervention This compound Intervention Urea Urea BacterialUrease BacterialUrease Urea->BacterialUrease Hydrolysis Urea->BacterialUrease Ammonia Ammonia BacterialUrease->Ammonia Produces BacterialUrease->Ammonia AlkalineUrine AlkalineUrine Ammonia->AlkalineUrine Elevates pH Ammonia->AlkalineUrine StruviteStones StruviteStones AlkalineUrine->StruviteStones Promotes AlkalineUrine->StruviteStones This compound This compound Inhibition Inhibition This compound->Inhibition Competitive This compound->Inhibition Inhibition->BacterialUrease Blocks NormalpH NormalpH Inhibition->NormalpH Maintains Inhibition->NormalpH StonePrevention StonePrevention NormalpH->StonePrevention Results in NormalpH->StonePrevention

Figure 1: Mechanism of this compound in Preventing Infection-Induced Kidney Stone Formation

For clinical translation, researchers should consider several formulation strategies to optimize this compound's therapeutic potential. The documented pharmacokinetic profile indicates that a single oral administration in humans (15-25 mg/kg) produces urinary inhibitory levels sufficient to inhibit P. mirabilis urease by 90% for at least 4 hours, supporting a dosing interval of 3-4 times daily for urinary applications [1]. For targeting gut microbial urease with minimal systemic exposure, modified-release formulations or non-absorbable analogs could be developed to maximize luminal concentrations while further reducing any potential for systemic effects [2]. The chemical structure of this compound, particularly the p-chlorobenzoyl substituent, appears to reduce host absorption compared to earlier generation hydroxamic acid inhibitors like acetohydroxamic acid, making it particularly suitable for gut-targeted applications [2].

G cluster_treatment Treatment Groups Start Study Initiation AnimalPrep Animal Acclimation (5-7 days) Start->AnimalPrep Infection P. mirabilis Infection (Transurethral Inoculation) AnimalPrep->Infection Treatment Daily Treatment (Oral Gavage, 21-28 days) Infection->Treatment Monitoring Clinical Monitoring (Daily signs, weekly urine) Treatment->Monitoring Vehicle Vehicle Control Endpoint Study Endpoint (Euthanasia & Necropsy) Monitoring->Endpoint Analysis Comprehensive Analysis Endpoint->Analysis Stones Stone Enumeration & Composition Analysis->Stones Bacteria Bacterial Counts (CFU Bladder Tissue) Analysis->Bacteria Histology Histopathology (Kidney & Bladder) Analysis->Histology Urine Urine Chemistry (pH, Ammonia, Crystals) Analysis->Urine This compound This compound (25-100 mg/kg) Antibiotic Antibiotic Controls Combination Combination Therapy

Figure 2: Experimental Workflow for In Vivo Evaluation of this compound in Urolithiasis Models

Conclusion

This compound represents a targeted therapeutic approach for managing urease-dependent pathologies, with robust preclinical evidence supporting its efficacy against infection-induced kidney stones. The comprehensive protocols outlined herein provide researchers with validated methodologies for investigating this compound's inhibition kinetics and in vivo efficacy. The synergistic potential of this compound with conventional antibiotics offers a promising strategy for managing complex infection stones, while emerging applications in hyperammonemia management expand its therapeutic relevance. Further clinical studies are warranted to translate these promising preclinical findings into human therapeutic applications.

References

Benurestat cell culture treatment protocol

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Cell Culture Protocol

Since a specific protocol for Benurestat is not available, you can use this general guide for treating adherent cells with a small molecule. Always optimize conditions for your specific cell line and research goals [1] [2].

Materials

  • Cells: Your chosen adherent cell line.
  • Growth Medium: Appropriate for your cell line (e.g., DMEM, RPMI-1640), often supplemented with 10% FBS [1].
  • Reagents: Trypsin-EDTA or other dissociation reagent [1]; sterile PBS [2].
  • Compound: this compound (HY-107792 from MedChemExpress). Note: The search results confirm this product is for research use only and is not for human diagnostic use or for sale to patients [3].
  • Consumables: Tissue culture-treated flasks/plates, serological pipettes, centrifuge tubes, cryovials [1].
  • Equipment: CO₂ incubator (37°C, 5% CO₂), laminar flow hood, centrifuge, inverted microscope, hemocytometer or automated cell counter [1] [2].

Procedure

  • Cell Thawing and Culture

    • Quickly thaw a frozen vial of cells in a 37°C water bath until only a small ice crystal remains [2].
    • Transfer the cell suspension to a centrifuge tube containing pre-warmed complete medium.
    • Centrifuge at 200 × g for 5 minutes to remove the cryoprotectant (e.g., DMSO) [2].
    • Aspirate the supernatant, resuspend the cell pellet in fresh pre-warmed medium, and transfer to a culture flask.
    • Incubate at 37°C with 5% CO₂, changing the medium every 2-3 days until cells are 70-90% confluent [2].
  • Cell Seeding for Treatment

    • Once cells are sub-confluent, aspirate the medium and wash the cell layer with sterile PBS to remove serum residues [1].
    • Add a pre-warmed dissociation reagent like trypsin-EDTA to cover the cell layer and incubate briefly at 37°C [1].
    • When cells detach, neutralize the trypsin with complete medium containing serum.
    • Count the cells using a hemocytometer or automated cell counter [1].
    • Seed the desired number of cells into multi-well plates (see table below for vessel specifications). Allow cells to adhere and recover for 24 hours before treatment [2].
  • This compound Treatment

    • Preparation: Reconstitute this compound according to the manufacturer's Certificate of Analysis (CoA), typically in DMSO. Prepare a stock solution at a high concentration (e.g., 10-100 mM) and store aliquots at -20°C or as recommended.
    • Dilution: Create a working dilution series of this compound in pre-warmed, serum-free or complete medium immediately before use. Keep the final concentration of DMSO constant and low (e.g., <0.1%) across all treatment groups, including vehicle controls.
    • Dosing: Aspirate the old medium from the seeded plates and gently add the fresh medium containing the serial dilutions of this compound.
    • Incubation: Return the plates to the incubator (37°C, 5% CO₂) for the desired treatment duration (e.g., 24, 48, 72 hours).
  • Post-Treatment Analysis

    • After the treatment period, analyze the cells using your chosen assay (e.g., MTT for viability, Western blot for pathway analysis, etc.).
    • For adherent cells, you may need to dissociate them first if analyzing the whole population [1].

Key Experimental Design Parameters

You will need to determine the optimal conditions for this compound through preliminary experiments. The table below summarizes critical variables to test.

Parameter Description Suggested Starting Range / Considerations
Cell Lines Choose relevant models for your research (e.g., cancer, renal). Use at least 2-3 different cell lines to assess specificity.
Dosage Concentration of this compound. A broad range from low nM to high µM; include a vehicle control (DMSO).
Treatment Duration Time cells are exposed to the compound. 24, 48, and 72 hours to assess time-dependent effects.
Solvent Control Vehicle in which compound is dissolved. DMSO; keep concentration consistent and low (<0.1%) in all groups.
Assay Endpoints Methods to measure compound effect. Viability (MTT/XTT), Cytotoxicity (LDH), Apoptosis (Caspase), Morphology (Microscopy).

Notes on Protocol Development

  • Starting Point: The in vivo study on rats used doses of 25, 50, and 100 mg/kg to reduce urinary ammonia in infected rats [3]. This can inform initial in vitro concentration ranges, but direct translation from in vivo to in vitro doses is not straightforward.
  • Combination Studies: The search results highlight that combinatorial drug treatments are a major area of interest for overcoming drug resistance [4]. You could design experiments to test this compound in combination with standard-of-care therapeutics.
  • Mechanism Investigation: As a urease inhibitor, this compound's specific cellular targets and signaling pathways (e.g., potential effects on metabolism or pH-regulated pathways) are areas for exploration [3].

Experimental Workflow Visualization

The following diagram outlines the logical workflow for designing and conducting a this compound treatment experiment, from preparation to data analysis.

Prep Preparation Phase Seed Seed & Culture Cells Prep->Seed SubPlan Define Experimental Plan: - Cell Lines - Dosage Range - Duration - Assays Prep->SubPlan SubThaw Thaw and Culture Cells Prep->SubThaw SubDrug Reconstitute this compound & Prepare Dilutions Prep->SubDrug Treat This compound Treatment Seed->Treat Analyze Analysis & Data Collection Treat->Analyze SubDose Apply Drug & Controls Treat->SubDose SubInc Incubate Treat->SubInc End End Analyze->End SubAssay Perform Assays (e.g., Viability, Western Blot) Analyze->SubAssay SubData Collect & Analyze Data Analyze->SubData Start Start Start->Prep

References

Benurestat animal model administration guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Benurestat Administration Parameters

The table below summarizes the core administration data for this compound in a preclinical mouse model:

Parameter Details
Inhibitor This compound
Animal Model Conventional Swiss Webster mice with liver injury induced by thioacetamide [1]
Dosage 100 mg/kg [1]
Route Oral gavage [1]
Dosing Frequency Once daily [1]
Treatment Duration Study duration was 4 days; efficacy was demonstrated within this period [1]
Key Findings Reduced gut and serum ammonia levels; 100% survival from lethal acute liver injury [1] [2]

Experimental Workflow for this compound Efficacy Study

The diagram below illustrates the key experimental steps from the cited study, providing context for how these administration parameters were applied in a complete research workflow.

Start Start: Establish Animal Model A Induce Liver Injury (Thioacetamide exposure) Start->A B Administer this compound (100 mg/kg via oral gavage, daily) A->B C Monitor Treatment & Collect Samples B->C D Analyze Outcomes: Ammonia levels & Survival C->D End Result: 100% Survival Reduced Ammonia D->End

Critical Methodological Notes for Replication

For scientists aiming to replicate or build upon this study, paying close attention to the following methodological details is crucial:

  • Pharmacokinetic Advantage: The study specifically selected this compound over another urease inhibitor, acetohydroxamic acid (AHA), because this compound was detected in the feces and cecum of treated mice, indicating it reached the gut lumen. In contrast, AHA was rapidly absorbed systemically after oral ingestion and was largely absent from the gut, making it ineffective for this application [1]. This highlights the importance of inhibitor selection based on local bioavailability.
  • Confirmation of Target Engagement: The efficacy of this compound was confirmed not only through serum metrics but also by directly measuring reduced ammonia levels in fecal samples, providing evidence that the inhibitor successfully engaged its target—the gut bacterial urease [1].
  • Consider Animal Welfare in Protocols: While not specific to this compound, any animal study involving procedures that may cause pain must incorporate appropriate anesthesia and analgesia. Standard rodent guidelines recommend pre-emptive and multimodal pain management, such as using inhalant anesthetics like Isoflurane for procedures and providing post-operative analgesics like Carprofen or Buprenorphine [3]. Consulting with your institution's veterinary staff is mandatory.

References

Benurestat Solubility Profile & Suggested Solvents

Author: Smolecule Technical Support Team. Date: February 2026

Property / Parameter Details Source / Reference
Molecular Weight 228.63 g/mol [1] [2]
CAS Number 38274-54-3 [1] [3] [2]
General Solubility Considered to have low water solubility; typically requires dissolution in organic solvents or use of specialized formulations. [1]

| Solubility in DMSO | 10 mg/mL (43.74 mM) Note: Sonication is recommended to aid dissolution. | [2] | | Suggested Stock Solution Preparation | Can often be dissolved in DMSO to create a concentrated stock. If DMSO is unsuitable, water, ethanol, or DMF can be attempted with a minimal amount of compound to avoid sample loss. | [1] |

Recommended Experimental Protocols

Here are detailed methodologies for preparing Benurestat solutions for your experiments, based on common laboratory practices for compounds with low solubility.

Protocol 1: Preparing a Stock Solution in DMSO

This is the most straightforward method for in vitro applications.

  • Equipment & Reagents: this compound powder, anhydrous DMSO, analytical balance, sonicator (e.g., ultrasonic bath), volumetric vial.
  • Procedure: a. Weigh the desired amount of this compound powder. b. Add a calculated volume of DMSO to achieve a final concentration of 10 mg/mL (or another suitable concentration from your stock). c. Sonicate the mixture for 10-15 minutes or until the solution appears clear. Gentle warming to 37-40°C can assist dissolution. d. Visually inspect for any undissolved particles. The solution should be clear for a true solution, though stable suspensions are sometimes acceptable depending on the assay.
  • Storage: Aliquot the stock solution and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. [2]
Protocol 2: Formulations for Animal Studies (In Vivo)

For in vivo studies, the DMSO stock must be diluted into a biologically compatible solvent system. Below are two common formulations you can adapt.

Injection Formulation 1 (IP/IV/IM/SC)

  • Formula: DMSO : Tween 80 : Saline = 10 : 5 : 85
  • Preparation:
    • To 100 μL of DMSO stock solution (e.g., 25 mg/mL), add 50 μL of Tween 80 and mix.
    • Slowly add 850 μL of saline (0.9% sodium chloride in ddH₂O) while vortexing or stirring.
    • The final concentration is ready for administration. [1]

Injection Formulation 2 (IP/IV/IM/SC)

  • Formula: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45
  • Preparation:
    • To 100 μL of DMSO stock solution, add 400 μL of PEG300 and 50 μL of Tween 80. Mix well.
    • Add 450 μL of saline and mix until a clear solution or uniform suspension is achieved. [1]

Oral Formulation 1

  • Formula: Suspend in 0.5% CMC-Na (carboxymethylcellulose sodium)
  • Preparation:
    • Prepare a 0.5% CMC-Na solution by dissolving 0.5 g of CMC-Na in 100 mL of purified water.
    • Add the required mass of this compound to the 0.5% CMC-Na solution and vortex or stir vigorously to create a uniform suspension. [1]

The following diagram illustrates the decision-making workflow for selecting the appropriate preparation method based on your experimental needs.

G Start Start: Prepare this compound Solution InVitro In Vitro Experiment Start->InVitro InVivo In Vivo Experiment Start->InVivo DMSO_Stock Protocol 1: Dissolve in DMSO (10 mg/mL, with sonication) InVitro->DMSO_Stock Oral Oral Administration InVivo->Oral Injection Injection (IP/IV/IM/SC) InVivo->Injection Formulation_Oral Protocol 2a: Suspend in 0.5% CMC-Na Oral->Formulation_Oral Formulation_Inj1 Protocol 2b: DMSO:Tween:Saline (10:5:85) Injection->Formulation_Inj1 Formulation_Inj2 Protocol 2c: DMSO:PEG300:Tween:Saline (10:40:5:45) Injection->Formulation_Inj2

Frequently Asked Questions (FAQs)

Q1: What should I do if this compound does not fully dissolve in DMSO?

  • Ensure you are using high-quality, anhydrous DMSO.
  • Sonication is highly recommended and often necessary.
  • Gently warming the vial in a water bath (not exceeding 40°C) can help. If problems persist, the compound may have limited solubility at your target concentration, and creating a stable suspension might be an alternative, provided it's suitable for your assay.

Q2: Are there other solvents I can try besides DMSO? Yes, suppliers suggest that this compound may also dissolve in water, ethanol, or DMF [1]. However, DMSO is the most commonly reported and effective solvent for creating concentrated stock solutions. Always test a small amount of your compound first when switching solvents.

Q3: Why is understanding solubility so critical in drug development? For a drug to be effective, its active ingredient must dissolve in the gastrointestinal tract to be absorbed into the bloodstream. This is known as bioavailability. Poor solubility is a major challenge as it can lead to low and variable bioavailability, rendering a drug ineffective [4]. Dissolution testing helps predict this behavior early in development.

Q4: My experiment involves cells. How do I use the DMSO stock safely?

  • Always dilute your DMSO stock into your cell culture medium. The final concentration of DMSO in your cell assay should typically be ≤ 0.1% to minimize cytotoxicity.
  • Include a vehicle control (medium with the same final concentration of DMSO but no compound) in your experimental design.

References

Benurestat stability issues in solution

Author: Smolecule Technical Support Team. Date: February 2026

Benurestat FAQs & Troubleshooting

Q: What are the known stability issues with this compound in solution? A direct and comprehensive stability profile for this compound in solution (e.g., in various pH buffers or biological matrices) is not available in the searched literature. However, its mechanism of action and molecular structure provide clues about potential stability concerns. As a hydroxamic acid derivative, this compound's core functional group can be susceptible to hydrolysis and oxidation [1]. The stability of the solution can be influenced by factors such as pH, temperature, light exposure, and the presence of metal ions [2] [3] [4]. To definitively characterize its stability, you must perform experimental stability studies.

Q: What is the primary mechanism of action of this compound? this compound is a potent inhibitor of the enzyme urease [5] [1]. It functions as a competitive inhibitor, where its hydroxamic acid moiety coordinates to the nickel ions in the enzyme's active site, blocking the hydrolysis of urea into ammonia and carbon dioxide [1].

Q: Against which organisms or in what models has this compound shown efficacy? Historically, this compound was developed for genitourinary infections and has recently been investigated for its effects on gut bacteria. The table below summarizes key efficacy findings:

Organism / Model Effect of this compound Experimental Context & Citation
Proteus mirabilis Inhibits bacterial urease; decreases urinary ammonia; inhibits struvite stone formation. Rat model of genitourinary tract infection [5].
Bifidobacterium longum subsp. infantis Inhibits bacterial urease (EC₅₀ = 26.5 ± 0.2 μM). In vitro culture [1].
Lactobacillus reuteri Inhibits bacterial urease (EC₅₀ = 158.3 ± 0.2 μM). In vitro culture [1].
Mouse Gut Microbiota Reduces fecal and serum ammonia levels. Ex vivo fecal suspensions and in vivo mouse model [1].
Mouse Model of Liver Injury Rescued 100% of mice from lethal acute liver injury by reducing systemic ammonia. In vivo model with thioacetamide-induced injury [1].

Q: What are the recommended storage conditions for a drug substance like this compound? While specific storage data for this compound is not published, standard stability protocols for pharmaceutical substances can be applied. The ICH guidelines provide the following general storage conditions for long-term stability testing [2]:

Study Condition Temperature Relative Humidity Minimum Data Period
Long Term (Ambient) 25°C ± 2°C 60% ± 5% 12 months
Intermediate 30°C ± 2°C 65% ± 5% 6 months
Accelerated 40°C ± 2°C 75% ± 5% 6 months

For a new chemical entity, it is recommended to store it under controlled room temperature and protected from light until specific stability data is generated [2] [3].

Experimental Protocol: Stability Testing for a Drug Substance

Since specific protocols for this compound are not available, here is a generalized methodology for conducting stability studies on a drug substance, based on ICH guideline Q1A(R2) [2] [3] [4]. You can adapt this workflow to investigate this compound's stability in your specific solutions.

The following diagram outlines the key stages of a stability study:

Stability Study Workflow Start Define Scope & Parameters A Develop Stability-Indicating Method Start->A B Design Protocol (Storage Conditions, Frequency) A->B C Package & Store Samples B->C D Test at Intervals C->D E Analyze Data & Determine Shelf Life D->E End Report & Monitor E->End

1. Define the Scope and Parameters:

  • Identify the substance: this compound (2-(p-chlorobenzamido)acetohydroxamic acid).
  • Parameters to monitor: Typically include appearance (color, clarity), assay (content of this compound using HPLC), and degradation products [2] [3].

2. Establish Stability-Indicating Assays:

  • The analytical method (e.g., HPLC with a UV detector) must be stability-indicating. This means it should be able to accurately separate, identify, and quantify this compound from its degradation products under stressed conditions [3].
  • Method Validation: Validate the method for parameters like accuracy, precision, specificity, and linearity according to ICH guideline Q2(R2) [3].

3. Develop a Stability Testing Protocol:

  • Stress Testing (Forced Degradation): Expose a single batch of this compound to harsh conditions to identify likely degradation pathways and validate the stability-indicating power of your analytical method [2]. Recommended conditions include:
    • Acid and Base Hydrolysis: e.g., 0.1M HCl and 0.1M NaOH at elevated temperatures (e.g., 60°C).
    • Oxidative Degradation: e.g., with 3% hydrogen peroxide.
    • Photodegradation: expose to UV and visible light.
    • Thermal Degradation: dry heat at temperatures above the accelerated condition (e.g., 60°C) [2] [4].
  • Formal Stability Studies:
    • Selection of Batches: Use at least three primary batches of the drug substance [2].
    • Container Closure: Package the samples in a container that simulates the proposed packaging for storage [2].
    • Storage Conditions & Testing Frequency: The ICH guideline provides a standard framework, which can be summarized as follows [2]:
Study Condition Temperature Relative Humidity Minimum Time Period Testing Frequency (Example)
Long Term 25°C ± 2°C 60% ± 5% 12 months 0, 3, 6, 9, 12, 18, 24 months...
Intermediate 30°C ± 2°C 65% ± 5% 6 months 0, 6, 9, 12 months
Accelerated 40°C ± 2°C 75% ± 5% 6 months 0, 3, 6 months

4. Conduct the Study and Analyze Data:

  • Prepare and store samples according to the protocol.
  • Test the samples at predetermined intervals, recording all data.
  • Analyze the data using statistical methods to identify trends and establish a retest period or shelf life [2] [3].

Key Experimental Findings on this compound's Activity

For your research context, here is a summary of key experimental details from recent literature:

Aspect Experimental Detail Citation
In Vitro Urease Inhibition EC₅₀ determined in cultures of gut bacterial isolates incubated with urea and varying concentrations of this compound. [1]
Ex Vivo Urease Inhibition Fecal suspensions from conventional mice incubated with this compound (or vehicle) and urea; ammonia quantified after 3 hours. [1]
In Vivo Dosing (Mouse) 100 mg/kg administered via oral gavage; compound detected in feces and cecum, but not in serum. [1]
Historic Human Dosing A single oral dose of 15 or 25 mg/kg produced effective urinary inhibitory activity for 4 hours. [5]

Troubleshooting & Missing Information

Given the lack of specific stability data, your experimental work is crucial.

  • Focus on Stress Testing: Begin with forced degradation studies to understand this compound's degradation profile. This will help you develop a reliable stability-indicating assay.
  • Justify Storage Conditions: If publishing or submitting regulatory filings, your experimentally derived stability data will be necessary to justify the chosen storage conditions and shelf-life for your this compound solutions.
  • Consult Broader Literature: Investigate the stability of other hydroxamic acid-based drugs (e.g., acetohydroxamic acid) for clues about potential degradation pathways and stabilization strategies.

References

Benurestat assay optimization techniques

Author: Smolecule Technical Support Team. Date: February 2026

Benurestat Basic Information & Protocol

The table below summarizes the core information available for this compound, primarily from a supplier's product page [1].

Property Description
Product Category Bacterial / Urease Inhibitor [1]
Biological Activity Orally bioactive urease inhibitor; reduces ammonia excretion in urine in rat models of P. mirabilis genitourinary tract infection [1].
Synergistic Effects Combined with antibiotics (Nitrofurantoin, Sulfamethoxazole, Ampicillin) substantially reduces viable bacteria counts in bladders of infected rats compared to individual components [1].
Molecular Formula C₉H₉ClN₂O₃ [1]
CAS Number 38274-54-3 [1]
Storage Powder: -20°C for 3 years or 4°C for 2 years [1].

Referenced Experimental Protocol (From Supplier) The biological activity is based on a 1975 study. The described in vivo protocol is [1]:

  • Animal Model: Rats with experimental P. mirabilis genitourinary tract infection.
  • Dosing: Administration of this compound at 25 mg/kg, 50 mg/kg, or 100 mg/kg.
  • Primary Outcome Measure: Reduction of ammonia excreted in the urine.
  • Combination Therapy: this compound administered alongside antibiotics (Nitrofurantoin, Sulfamethoxazole, Ampicillin) resulted in substantially lower viable bacteria counts in the bladders compared to controls or single components.

Formulation Suggestions The supplier provides general formulations for products with low water solubility [1]:

  • Oral Formulation 1: Suspend in 0.5% CMC Na (carboxymethylcellulose sodium).
  • Oral Formulation 2: Suspend in 0.5% Carboxymethyl cellulose.
  • Injection Formulation 1: 10% DMSO + 5% Tween 80 + 85% Saline.

General Assay Optimization & Troubleshooting Strategies

Since specific optimization techniques for this compound assays are not available in the search results, the following general strategies for assay development and miniaturization can serve as a practical guide.

Troubleshooting Common Assay Issues

You can structure your troubleshooting efforts by following a logical flow. The diagram below outlines this problem-solving process.

G Start Start: Assay Issue Define Define Problem Clearly (e.g., high background, low signal, poor reproducibility) Start->Define Step1 Check Reagent Quality & Preparation (Freshness, pH) Define->Step1 Step2 Review Incubation Conditions (Time, Temperature) Step1->Step2 Step3 Verify Instrumentation (Calibration, Settings) Step2->Step3 Step4 Confirm Sample Integrity (Concentration, Contaminants) Step3->Step4 Solve Issue Resolved? Step4->Solve No Solve->Step1 No Doc Document Solution Solve->Doc Yes End End Doc->End

Strategies for Miniaturization and Optimization

For higher-throughput screening, consider these advanced strategies [2]:

  • Reaction Miniaturization: Scale down to 384- or 1536-well plates to reduce reagent and sample volumes significantly [2].
  • Automated Liquid Handling: Use systems like the I.DOT Liquid Handler for precise dispensing of nanoliter and microliter volumes, improving reproducibility [2].
  • Enhanced Detection Methods: Employ highly sensitive fluorescence or luminescence-based detection. Digital assays, which partition a sample into many small reactions, can reduce background noise and improve precision [2].
  • Sample Concentration: Ensure tiny volumes are sufficiently concentrated to avoid compromising results. Utilize microfluidic technologies for precise handling and manipulation [2].

Suggested FAQs for a Technical Support Center

Based on the information gathered, here are potential FAQs.

Q: What is the recommended solvent for preparing a this compound stock solution? A: DMSO is suggested for preparing stock solutions. The supplier lists several injection formulations, with a common one being 10% DMSO, 5% Tween 80, and 85% Saline [1].

Q: What are the key parameters to optimize in a urease inhibition assay? A: While not specific to this compound, general assay development focuses on specificity, sensitivity, robustness, and reproducibility [3]. For miniaturized assays, parameters like signal-to-noise ratio, sample concentration, and precise liquid handling are critical [2].

Q: How can I improve the signal-to-noise ratio in my assay? A: Strategies include refining detection methods to enhance sensitivity, employing strategies to minimize non-specific binding, and using digital assays to reduce background noise [2].

References

Understanding Benurestat & Potential Interference Issues

Author: Smolecule Technical Support Team. Date: February 2026

What is Benurestat? this compound (2-(p-chlorobenzamido)acetohydroxamic acid) is an orally active urease inhibitor. Its primary documented use is for research on infected ureolysis, particularly in infections involving urease-producing bacteria like Proteus mirabilis [1] [2].

Mechanism of Action: this compound works by inhibiting the bacterial enzyme urease. This enzyme breaks down urea into ammonia and carbon dioxide. By inhibiting urease, this compound reduces urinary ammonia levels and prevents the formation of struvite calculi (kidney stones) associated with certain infections [1].

Potential for Metabolite Interference While specific studies on its metabolites were not identified, interference can be theorized based on its structure and mechanism:

  • Target-Based Interference: The primary action is on bacterial urease. Interference in experimental systems could occur if metabolites also possess urease-inhibitory activity, potentially amplifying or complicating the dose-response relationship.
  • Assay Interference: Metabolites could interfere with analytical methods used to measure urea, ammonia, or the parent drug itself, leading to inaccurate pharmacokinetic or efficacy data.
  • Off-Target Effects: Though not documented, metabolites could theoretically interact with other enzymatic or cellular processes in complex biological systems.

Troubleshooting Guide for this compound Experiments

The following table outlines common problems and investigative steps related to this compound's activity.

Problem Area Possible Cause Investigation & Resolution Steps

| Reduced In Vivo Efficacy | • Improper dosing or formulation • Rapid metabolism/degradation of this compound • Bacterial resistance | • Verify dosing against literature (e.g., 25-100 mg/kg in rats) [1]. • Review solubility and prepare fresh stock solutions (e.g., in DMSO per vendor protocols) [3]. • Check bacterial strain for urease activity. | | Unexpected Toxicity or Effects | • Off-target effects of parent drug • Toxic metabolite formation • Excipient toxicity in formulation | • Conduct cell-based assays to rule out general cytotoxicity. • Analyze metabolic profile in your system (e.g., liver microsomes). • Test formulation vehicle alone as a control. | | Analytical Inconsistencies | • Metabolite interference with ammonia/urea assay • Instability of this compound in buffer/medium | • Spike control assays with pure this compound to check for interference. • Validate analytical methods (HPLC/LC-MS) for specificity against potential metabolites. • Determine solution half-life under experimental conditions. |

Frequently Asked Questions (FAQs)

Q1: What is the typical dosage of this compound used in animal studies? In a rat model of P. mirabilis genitourinary tract infection, effective doses of this compound were reported at 25, 50, and 100 mg per kg of body weight. These doses significantly reduced urinary ammonia excretion and inhibited struvite stone formation [1].

Q2: How should I prepare a stock solution of this compound? According to commercial suppliers, this compound can be dissolved in DMSO. A typical stock concentration is 10 mg/mL, which equals approximately 43.74 mM [2] [4] [3]. Always confirm solubility for your specific experimental conditions, and sonication may be recommended to aid dissolution.

Q3: Does this compound have synergistic effects with antibiotics? Yes, historical research indicates potentiation. The study found that combinations of this compound with antibacterial agents like Nitrofurantoin, Sulfamethoxazole, or Ampicillin were more effective in inhibiting struvite calculi formation and reducing viable bacteria counts in the bladder than either component alone [1].

Q4: What are the key physicochemical properties of this compound? The table below summarizes its core properties [2] [4] [3]:

Property Value
CAS Number 38274-54-3
Molecular Formula C9H9ClN2O3
Molecular Weight 228.63 g/mol
SMILES O=C(NCC(NO)=O)C1=CC=C(Cl)C=C1
Purity Typically ≥98% to 99.95% (vendor-dependent)
Storage Powder: -20°C for 2-3 years; in solvent: -80°C for 1 month

Experimental Workflow & Protocol

The following diagram illustrates a general experimental workflow for evaluating this compound, incorporating key steps from the literature.

G Start Start Experiment Infect Establish Infection Model (e.g., P. mirabilis in rat) Start->Infect Group Randomize Animals into Treatment Groups Infect->Group Dose Administer Treatments (this compound ± Antibiotic) Group->Dose Group_Details Treatment Groups1. Vehicle Control2. This compound alone (25-100 mg/kg)3. Antibiotic alone4. This compound + Antibiotic Group->Group_Details Collect Collect Outcome Measures (Urine, Blood, Tissue) Dose->Collect Analyze Analyze Samples (Urease activity, NH₃, CFUs) Collect->Analyze End Interpret Data Analyze->End

In Vivo Efficacy Protocol (Based on [1])

This protocol summarizes the key methods from the foundational study on this compound.

  • Animal Model Preparation: Establish a genitourinary tract infection in an appropriate animal model (e.g., rat) using a urease-positive bacterium such as Proteus mirabilis.
  • Treatment Group Randomization: Randomize infected animals into the following groups:
    • Vehicle Control
    • This compound alone (e.g., 25, 50, or 100 mg/kg)
    • Antibiotic alone (e.g., Nitrofurantoin, Sulfamethoxazole, or Ampicillin)
    • Combination therapy (this compound + one of the above antibiotics)
  • Dosing and Administration: Administer treatments orally for a defined study period. This compound should be prepared in a suitable vehicle based on its solubility profile (e.g., suspended in 0.5% carboxymethylcellulose sodium) [3].
  • Outcome Measurement:
    • Primary Efficacy: Collect urine to measure ammonia excretion and monitor for struvite calculi formation.
    • Bacterial Load: At endpoint, homogenize bladder tissue and perform serial dilutions to determine the number of viable bacteria (Colony Forming Units, CFUs).
    • Combination Effect: Compare the reduction in CFUs and calculi formation in the combination group against all other groups to assess potentiation.

Key Considerations for Your Research

  • Literature Gap: Be aware that the most detailed mechanistic study on this compound is from 1975 [1]. Its relevance to modern experimental models should be critically evaluated.
  • Metabolite Studies: No specific data on the structure or activity of this compound metabolites was found. For advanced research, conducting original metabolite identification studies (e.g., using LC-MS/MS) is highly recommended to fully understand its pharmacokinetics and potential for interference.
  • Research-Only Compound: Commercial suppliers explicitly state that this compound is "For research use only" and is not for human consumption or diagnostic use [2] [4].

References

Benurestat: Researcher FAQs & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the documented administration routes and dosing for Benurestat in preclinical models?

The primary route of administration for this compound in animal studies is oral [1] [2]. Dosing information from foundational rat studies is summarized in the table below.

Species Administration Route Dose Key Observed Effect Citation
Rat Oral 25, 50, or 100 mg/kg Reduced urinary ammonia excretion in rats with P. mirabilis infection. [1] Andersen, 1975
Rat Oral 25, 50, or 100 mg/kg Inhibition of struvite calculi formation. [1] Andersen, 1975
Mouse Oral 100 mg/kg Reduced gut and serum ammonia levels in a model of acute liver injury. [3] PMC Article, 2025

Q2: How can I prepare this compound for in vivo administration?

This compound has limited water solubility, so it typically requires specific formulation for in vivo studies, especially for oral administration in animals [2]. The supplier Invivochem provides detailed protocol suggestions, which are summarized below.

Application Recommended Formulation Preparation Method Example

| In Vivo Injection (IP/IV/IM/SC) | Formulation 1: DMSO : Tween 80 : Saline = 10 : 5 : 85 [2] | 1. Dissolve this compound in a small volume of DMSO. 2. Add the required amount of Tween 80 and mix. 3. Slowly add the saline solution while vortexing to obtain a clear or suspension solution. [2] | | Oral Administration (to animals) | Formulation 1: Suspend in 0.5% Carboxymethylcellulose Sodium (CMC Na) [2] | 1. Prepare a 0.5% CMC Na solution in water. 2. Add the weighed this compound powder to the solution. 3. Mix thoroughly to create a uniform suspension for gavage. [2] |

Q3: What is the evidence for this compound's efficacy and how can I design a key experiment to test it?

This compound is a potent urease inhibitor, and its efficacy can be measured by its impact on ammonia production and related pathophysiology [3]. The following workflow outlines a key experiment based on published methods.

G Start Start: Establish P. mirabilis Urinary Tract Infection Model Group Randomize Infected Animals into Treatment Groups Start->Group T1 Group 1: Vehicle Control (0.5% CMC Na) Group->T1 T2 Group 2: this compound (e.g., 50 mg/kg in 0.5% CMC Na) Group->T2 T3 Group 3: Antibiotic Control Group->T3 T4 Group 4: this compound + Antibiotic Combination Group->T4 Treat Administer Treatments Orally Once or Twice Daily for 4-14 Days T1->Treat T2->Treat T3->Treat T4->Treat Collect Collect and Analyze Outcomes Treat->Collect O1 Urine pH and Ammonia Levels Collect->O1 O2 Bladder and Kidney Stone Formation (Struvite) Collect->O2 O3 Bacterial Load in Bladder/Kidney Tissue Collect->O3

Key Experimental Protocol: Evaluating this compound in Infured Ureolysis [1]

  • Objective: To assess the efficacy of this compound in inhibiting urease activity, reducing urinary ammonia, and preventing struvite stone formation in a rodent model of Proteus mirabilis urinary tract infection.
  • Animal Model: Typically, female rats are used and are transurethrally inoculated with a standardized suspension of P. mirabilis.
  • Treatment Groups: As shown in the diagram, include a vehicle control, this compound alone, a relevant antibiotic control, and a combination group. A sample size of 6-8 animals per group is common.
  • Dosing & Duration: Administer this compound orally via gavage at doses ranging from 25-100 mg/kg, once or twice daily. Treatment typically begins 24-48 hours post-infection and continues for 4 to 14 days.
  • Endpoint Analysis:
    • Urine Analysis: Collect urine periodically to measure pH and ammonia concentration.
    • Necropsy: At the end of the study, euthanize animals and perform necropsy.
    • Stone Formation: Visually inspect and weigh stones from the bladder and kidneys.
    • Bacterial Enumeration: Homogenize bladder and kidney tissues and plate serial dilutions to count viable bacteria (CFUs).

Q4: My in vivo results are inconsistent. What could explain this, and how can I optimize delivery?

A major challenge with some urease inhibitors like Acetohydroxamic Acid (AHA) is rapid systemic absorption from the gut, preventing effective delivery to the target site (e.g., bladder or gut lumen) [3]. This compound was specifically noted for its reduced absorption compared to AHA, leading to higher detectable levels in the feces and cecum, making it more suitable for gut microbiota-targeted therapies [3].

If your target is the urinary tract and results are suboptimal, consider these troubleshooting steps:

  • Verify Formulation: Ensure you are using a well-suspended formulation like 0.5% CMC Na for oral gavage to maximize delivery to the gastrointestinal tract [2].
  • Confirm Dosing Schedule: The compound's half-life in the body is unknown. If your once-daily dosing does not maintain effect, splitting the dose (e.g., twice daily) might be necessary to sustain urease inhibition.
  • Measure Directly: The most direct proof of delivery is to measure this compound levels in the target organ or feces using techniques like LC-MS, as demonstrated in the 2025 study [3].

References

General Workflow for Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The diagram below outlines the core logical steps and decision points for preparing a stable and accurate stock solution, which can be applied to compounds like Benurestat.

G Start Start: Obtain Compound Info Gather Physicochemical Data Start->Info Plan Define Purpose & Requirements Info->Plan Solvent Select Appropriate Solvent Plan->Solvent Weigh Weigh Compound Accurately Solvent->Weigh Dissolve Dissolve and Mix Weigh->Dissolve Verify Verify Concentration & Purity Dissolve->Verify Store Aliquot and Store Correctly Verify->Store Doc Document Process Store->Doc

Critical Pre-Preparation Steps

Before starting, gathering key information about the compound is essential for planning.

  • Gather Physicochemical Data: For this compound, this includes its molecular weight, chemical structure, pKa, and solubility in various solvents (e.g., water, DMSO, ethanol). This data is typically found in the manufacturer's Certificate of Analysis (CoA) or scientific literature.
  • Define Purpose and Requirements: The intended use dictates preparation parameters.
    • For biological assays: A stock solution in DMSO is common, followed by dilution into an aqueous buffer. The final DMSO concentration in the assay should typically be kept low (e.g., <0.1-1%) to avoid cellular toxicity.
    • For analytical standards (HPLC/UV): A highly accurate stock is required, often prepared in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile/water mixtures) [1] [2].

Preparation and Verification Protocols

This section outlines the core methodology for preparing the stock solution and confirming its quality.

Stock Solution Preparation
  • Select Solvent: Choose a solvent in which this compound is highly soluble and stable.
    • Primary Choice: Dimethyl Sulfoxide (DMSO) is often suitable for initial stock solutions of research compounds due to its high solvating power.
    • Alternatives: Methanol or ethanol can be used if compatible with your downstream applications [3].
  • Weigh Compound Accurately:
    • Use a calibrated, high-precision analytical balance.
    • The amount weighed should be sufficient to prepare a convenient volume (e.g., 1-10 mL) of a concentrated stock (e.g., 10-100 mM).
  • Dissolve and Mix:
    • Transfer the weighed compound to a volumetric flask of the desired volume.
    • Add the solvent to about two-thirds of the flask's capacity and swirl to dissolve.
    • Make up to the final volume with the solvent and mix thoroughly. For DMSO stocks, gentle vortexing or inversion is sufficient.
Concentration and Purity Verification

After preparation, you must verify the stock solution's concentration and purity. A common and robust method is High-Performance Liquid Chromatography (HPLC) with a UV detector [4] [3].

  • HPLC Method Summary for Verification:
    • Column: Reversed-phase C18 column (e.g., 150-250 mm x 4.6 mm, 5 µm) [1] [2].
    • Mobile Phase: A mixture of a water-compatible buffer (e.g., 0.1% Trifluoroacetic acid - TFA) and an organic solvent like acetonitrile or methanol, often using a gradient elution [2].
    • Detection: UV detector set at the λmax (absorption maximum) of this compound. If unknown, a Photodiode Array (PDA) detector can be used to determine it [3].
    • Calibration: Prepare a calibration curve using a certified this compound reference standard of known purity and concentration [4].

Troubleshooting Common Issues

The table below summarizes common problems and their potential solutions.

Issue Potential Cause Suggested Solution
Compound won't dissolve Poor solvent choice; compound concentration too high. Switch solvents (e.g., to DMSO); gently warm the vial; dilute to a lower concentration; use sonication in a water bath.
Precipitation upon storage Compound is less soluble at lower temperatures. Ensure stock is fully dissolved at room temp before storage; consider a less concentrated stock; filter through a 0.2µm filter after dissolution.
Loss of potency Chemical or photochemical degradation. Protect from light by using amber vials and working under dim light [1] [5]; aliquot and store at recommended temperature; avoid repeated freeze-thaw cycles.
Inaccurate concentration Hygroscopic compound; weighing error; solvent evaporation. Allow a hygroscopic compound to equilibrate to room temp before opening; check balance calibration; ensure vial is tightly sealed.

Frequently Asked Questions

  • Q: What is the best way to store this compound stock solutions?

    • A: For long-term storage, aliquot the solution into small, single-use vials. Store at -20°C or below, protected from light. Avoid repeated freezing and thawing [5].
  • Q: How do I validate that my stock solution is accurate and stable over time?

    • A: Employ the HPLC method described above to check the concentration and purity of the stock solution immediately after preparation ("time zero") and again after a specific storage period. A drop in peak area or the appearance of new peaks (degradants) indicates instability [4].
  • Q: My experimental results are inconsistent. Could the stock solution be the problem?

    • A: Yes. Inconsistent results often trace back to stock solution degradation or precipitation. Always prepare a fresh aliquot from a properly stored master stock and verify its concentration before starting a new experiment.

References

Benurestat Analysis: Key Considerations & Proposed Method

Author: Smolecule Technical Support Team. Date: February 2026

Benurestat is a hydroxamic acid-based inhibitor of bacterial urease. While a specific monograph method is not published, its structure provides clues for analysis. The molecule contains aromatic rings and carbon-carbon double bonds, suggesting good UV absorbance, making UV-Vis spectroscopy or HPLC with UV/ PDA detection suitable techniques [1].

For HPLC method development, a reverse-phase C8 or C18 column is a typical starting point. The method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose [2] [3].

Here is a proposed set of initial HPLC conditions for scouting, based on methods for similar small molecules:

Parameter Proposed Condition
Analytical Technique Reverse-Phase (RP) UPLC/HPLC
Column C8 or C18 (e.g., 50-100mm x 2.1-4.6mm, 1.7-3.5 µm)
Mobile Phase Buffer (e.g., Phosphate, pH ~2.5-7.0) and Acetonitrile
Gradient Initial: 5-15% Acetonitrile, ramping to 70-85% over 5-15 mins
Flow Rate 0.4-1.0 mL/min
Column Temperature 30-50°C
Detection (PDA) 210 nm (for the core structure); also scan 250-280 nm [4]
Injection Volume 1-10 µL
Sample Solvent Phosphate Buffer / Acetonitrile (e.g., 80/20, v/v) or Mobile Phase A [4]

Method Validation Parameters

Once a method is developed, it must be validated. The table below outlines core parameters and acceptance criteria based on ICH guidelines [2] [3].

Validation Parameter Objective Key Acceptance Criteria (Example for Assay)
Specificity Ensure method measures only this compound without interference. No interference from placebo, impurities, or degradants. Peak purity should pass.
Linearity Demonstrate proportional response to analyte concentration. Correlation coefficient (r) ≥ 0.999
Accuracy Determine closeness to the true value. Mean Recovery: 98.0% - 102.0%

| Precision | Repeatability: Intra-assay variability. Intermediate Precision: Inter-day, inter-analyst variability. | Repeatability: RSD ≤ 2.0% Intermediate Precision: RSD ≤ 2.0% | | Range | Confirm suitable precision, accuracy, and linearity within the specified range. | Typically 80-120% of test concentration. | | Robustness | Assess method reliability with deliberate, small parameter changes. | System suitability criteria are met despite variations. | | LOD/LOQ | LOD: Lowest detectable level. LOQ: Lowest quantifiable level with precision and accuracy. | LOD = 3.3(SD/S) LOQ = 10(SD/S) |

Frequently Asked Questions & Troubleshooting

Here are solutions to common issues you might encounter during method development and validation.

Q1: I am observing peak tailing or fronting for the this compound peak. How can I resolve this?

  • Possible Cause: Poor interaction with the stationary phase or incorrect mobile phase pH.
  • Solution:
    • Adjust Mobile Phase pH: Modify the pH of the aqueous buffer (e.g., phosphate) within a range of 2.5 to 7.0 to influence the ionization state of this compound and improve peak shape [4].
    • Use Mobile Phase Additives: Consider adding ion-pairing reagents if the compound is ionizable.
    • Test a Different Column: Switch to a column from a different manufacturer or one with a different bonding chemistry (e.g., phenyl-hexyl).

Q2: How can I demonstrate the method is specific for this compound?

  • Procedure: Perform forced degradation (stress) studies on the drug substance or product [4] [3].
    • Acidic/Basic Hydrolysis: Treat with 0.1N HCl or NaOH at room temperature for several hours.
    • Oxidative Degradation: Expose to 3% Hydrogen Peroxide for a short duration.
    • Thermal Degradation: Heat solid sample at 105°C for a defined period.
    • Photodegradation: Expose to UV and visible light.
  • Acceptance Criteria: The analyte peak should be pure and resolved from all degradation peaks, confirmed by a Peak Purity test using a PDA detector [2].

Q3: My method lacks robustness. Which parameters should I investigate?

  • Critical Parameters to Test: A robustness study should deliberately vary the following and monitor their impact on system suitability [5] [3]:
    • Mobile Phase pH: ± 0.2 units
    • Organic Composition: ± 2-3%
    • Column Temperature: ± 5°C
    • Flow Rate: ± 0.1 mL/min
    • Different Columns: Same type from different lots or manufacturers.

Experimental Workflows

The following diagrams outline the core workflows for analytical method development and validation.

G cluster_0 Key Inputs/Considerations start Start Method Development scout Method Scouting - Select Mode (RP-HPLC) - Choose Column (C8/C18) - Prepare Mobile Phase Buffers start->scout optimize Method Optimization - Fine-tune Gradient - Adjust pH & Temperature - Optimize Flow Rate scout->optimize validate Method Validation - Execute per ICH Protocol - Specificity, Accuracy, etc. optimize->validate end Validated Method validate->end props Analyte Properties - UV Chromophores - pKa, Polarity goal Method Goal - Assay / Impurities / Dissolution

G start Start Method Validation specificity Specificity/Forced Degradation - Acid/Base Hydrolysis - Oxidative Stress - Thermal & Photolytic start->specificity precision Precision - Repeatability (6 preps) - Intermediate Precision specificity->precision accuracy Accuracy (Recovery) - Spike placebo at 3 levels (80%, 100%, 120%) precision->accuracy linearity Linearity & Range - Minimum of 5 concentrations (50% to 150%) accuracy->linearity robustness Robustness - Deliberate parameter variation (pH, Temp, Flow, Column) linearity->robustness report Compile Validation Report robustness->report

References

Benurestat degradation product identification

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What are the common causes of poor chromatography when analyzing degradation products? Poor chromatography, such as peak tailing or poor resolution, often stems from suboptimal mobile phase composition or column chemistry. A method developed for Teneligliptin found that a mobile phase of pH 6.0 phosphate buffer and acetonitrile (60:40 v/v) on a C18 column provided a good balance of peak shape and retention [1]. Adding a modifier like 0.2% triethylamine (pH adjusted to 3.1 with orthophosphoric acid) can significantly reduce peak tailing, as demonstrated in a method for Flupirtine Maleate [2].

Q2: How do I identify the structure of an unknown degradation product? The most reliable approach is Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS). Separation is first achieved with HPLC, and then mass spectrometry characterizes the structure. For example, the enzymatic degradation products of a poly-epsilon-caprolactone polymer were identified by interpreting the mass-to-charge ratio (m/z) of the fragments from the parent molecule [3]. Similarly, degradation products of Teneligliptin were characterized using UPLC-MS/MS by analyzing specific m/z values like 375.72 and 354.30 [1].

Q3: What are the standard forced degradation conditions for a stability-indicating method? Forced degradation studies help validate that your method can detect degradation products under various stress conditions. The typical protocol, as applied to Flupirtine Maleate and Teneligliptin, is summarized below [2] [1]:

Stress Condition Typical Parameters Drug Concentration Duration
Acid Hydrolysis 0.1N - 1N HCl at room temperature or heated (e.g., 80°C) 1000 μg/mL 1 hour to 48 hours
Base Hydrolysis 0.01N - 0.1N NaOH at room temperature 1000 μg/mL Up to 48 hours
Oxidative Degradation 0.3% - 3% Hydrogen Peroxide (H₂O₂) at room temperature 1000 μg/mL 48 hours
Thermal Degradation Solid drug heated at 105°C Solid 24 hours
Photolytic Degradation Exposed to UV light (e.g., 1.2 million lux-hours) Solid or solution 1 week

Note: After acid or base hydrolysis, the sample must be neutralized before analysis to prevent damage to the HPLC column [2] [1].

Experimental Protocol: Forced Degradation and LC-MS/MS Analysis

This workflow outlines the key steps for identifying degradation products, synthesized from general methodologies [2] [1].

cluster_stress Forced Degradation Stress Conditions cluster_analysis Separation & Analysis start Start: Drug Substance acid Acid Hydrolysis (0.1N HCl, 35°C) start->acid base Base Hydrolysis (0.1N NaOH, 35°C) start->base oxid Oxidative Stress (3% H₂O₂, 35°C) start->oxid thermal Thermal Stress (69°C, solid) start->thermal photo Photolytic Stress (UV Light, 48h) start->photo end End: Product Identification sample_prep Sample Preparation (Neutralize, Dilute, Filter) acid->sample_prep base->sample_prep oxid->sample_prep thermal->sample_prep photo->sample_prep hplc HPLC Analysis (C18 Column, PDA Detector) sample_prep->hplc ms LC-MS/MS Analysis (ESI, Product Ion Scan) hplc->ms struct Structural Elucidation (Interpret MS/MS Fragments) ms->struct struct->end

Step-by-Step Guide:

  • Perform Forced Degradation: Subject your drug substance to the stress conditions listed in the table above [2] [1].
  • Sample Preparation:
    • Prepare a stock solution of the stressed sample (e.g., 1000 μg/mL).
    • For acid and base hydrolysates, neutralize with a base (NaOH) or acid (HCl), respectively.
    • Dilute the sample to an appropriate concentration with a solvent compatible with the mobile phase (e.g., methanol).
    • Filter the solution through a 0.45 μm membrane filter before injection [1].
  • HPLC Analysis for Separation:
    • Column: Use a reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 μm).
    • Mobile Phase: A common starting point is a mixture of a pH-adjusted aqueous buffer and an organic solvent like acetonitrile or methanol. The method can be isocratic or gradient.
    • Detection: Use a Photo-Diode Array (PDA) detector, often at 254 nm, to check peak purity and ensure no co-eluting peaks [2].
  • LC-MS/MS for Identification:
    • Transfer the method to an LC-MS/MS system.
    • Ionization: Use Electrospray Ionization (ESI) in positive or negative mode.
    • Acquire mass data for the parent drug and its degradation products. Tandem MS (MS/MS) fragments the molecular ions, providing structural information based on the mass-to-charge (m/z) values of the fragments [3] [1].
  • Structural Elucidation: Interpret the MS/MS spectra to propose structures for the degradation products by comparing the fragment patterns with those of the parent drug.

Suggestions for Your Research on Benurestat

Since a specific study on this compound was not located, I suggest you:

  • Systematically Review General Protocols: The methodologies for Flupirtine [2] and Teneligliptin [1] are excellent templates. You can adapt their experimental design, starting with the forced degradation conditions and HPLC parameters.
  • Refine Your Search Strategy: You may find more targeted information by searching for literature on drugs with similar chemical structures or functional groups to this compound.
  • Consult Official Guidelines: Always cross-reference your methods with the current International Conference on Harmonisation (ICH) guidelines Q1A(R2) (Stability Testing) and Q2(R1) (Validation of Analytical Procedures) to ensure regulatory compliance.

References

Benurestat protein binding considerations

Author: Smolecule Technical Support Team. Date: February 2026

Benurestat's Primary Protein Targets

This compound is characterized as a small-molecule inhibitor that targets specific enzymes. The table below summarizes its two well-documented protein targets.

Protein Target Target Function Inhibitor Role & Binding Consideration Relevant Experimental Context
Urease [1] Nickel-containing metalloenzyme that hydrolyzes urea into ammonia and carbon dioxide [1]. Competitive Inhibitor: this compound inhibits urease activity in gut bacteria and complex microbiota [1]. Its hydroxamic acid moiety is predicted to coordinate to the nickel cofactor in the enzyme's active site [1]. Ex vivo mouse fecal suspensions; In vivo conventional mouse models [1].
Aldose Reductase (AR) [2] [3] Catalyzes the reduction of glucose to sorbitol in the polyol pathway, implicated in diabetic complications [3]. Clinical Candidate: Developed as an Aldose Reductase Inhibitor (ARI) for diabetic complications like neuropathy [2] [3]. Specific binding mode can be studied via molecular docking [2]. Part of a dataset for QSAR modeling and molecular docking studies to predict inhibitory potency [2].

Experimental Protocols for Binding Studies

Here are detailed methodologies for key experiments to study this compound's protein binding, based on techniques used in the search results.

Measuring Urease Inhibition in Bacterial Cultures & Microbiota

This protocol is adapted from studies on gut bacterial urease [1].

  • Principle: Measure ammonia production by urease with and without this compound.
  • Materials:
    • Urease-positive bacterial strain (e.g., Bifidobacterium longum subsp. infantis ATCC 15697, Lactobacillus reuteri ATCC 23272) or complex microbiota sample (e.g., mouse fecal suspension).
    • This compound dissolved in a suitable solvent (e.g., DMSO).
    • Urea solution (e.g., 8 mM).
    • Ammonia quantification assay (e.g., colorimetric or fluorometric kit).
  • Procedure:
    • Preparation: Culture the bacterium or prepare a fecal suspension in an appropriate medium.
    • Inhibition Assay:
      • Incubate the bacterial culture or microbiota with a range of this compound concentrations and urea.
      • Include a vehicle control (no inhibitor) and a blank (no urea).
    • Quantification: After a set period (e.g., 3 hours), measure the ammonia concentration in each sample.
    • Data Analysis: Calculate the percentage inhibition and determine the half-maximal effective concentration (EC~50~).
Molecular Docking to Investigate Binding Interactions

This protocol is adapted from QSAR and docking studies on aldose reductase inhibitors [2].

  • Principle: Use computational simulation to predict how this compound binds to a protein target at the atomic level.
  • Materials:
    • Software: Molecular docking program (e.g., AutoDock Vina, Schrodinger Glide).
    • Protein Structure: High-resolution crystal structure of the target protein (e.g., Aldose Reductase from Protein Data Bank).
    • Ligand Structure: 3D chemical structure of this compound (e.g., from PubChem).
  • Procedure:
    • Preparation:
      • Prepare the protein structure: remove water, add hydrogens, assign charges.
      • Prepare the ligand: optimize its 3D geometry.
    • Docking:
      • Define a docking grid around the protein's known active site.
      • Run the docking simulation to generate multiple binding poses.
    • Analysis:
      • Analyze the top-ranked poses for hydrogen bonds, hydrophobic interactions, and metal coordination.
      • Compare the docking score (in kcal/mol) with other known inhibitors.

The following diagram illustrates the logical workflow for investigating this compound's protein binding using both experimental and computational approaches.

G cluster_1 Target Identification & Validation cluster_2 Binding Interaction Analysis cluster_3 Data Synthesis & Troubleshooting Start Start: Investigate This compound Binding T1 In Vitro Enzyme Assay (e.g., Urease, AR) Start->T1 T2 Ex Vivo Models (e.g., Fecal Suspensions) T1->T2 T3 In Vivo Models (e.g., Mouse Liver Injury) T2->T3 B1 Molecular Docking (Pose Prediction) T3->B1 B2 Analyze Interactions (H-bonds, Hydrophobic, Metal) B1->B2 B3 Molecular Dynamics (Binding Stability) B2->B3 D1 Calculate IC50/EC50 B3->D1 D2 Compare with Known Inhibitors D1->D2 D3 Address Issues (see FAQ) D2->D3 D3->T1 Refine Hypothesis

Frequently Asked Questions & Troubleshooting

Q1: What could cause a lack of inhibitory effect in an in vivo model, even with strong ex vivo results?

  • Cause: This is often a pharmacokinetic issue. The inhibitor may be rapidly absorbed in the upper GI tract or metabolized before reaching the target site in the gut [1].
  • Solution:
    • Confirm Exposure: Measure this compound concentration in fecal samples or target tissues to confirm it reaches the site of action [1].
    • Compound Modification: Consider formulations that enhance gut retention or use analogs with reduced systemic absorption. This compound was selected over AHA for its increased lipophilicity and reduced absorption [1].

Q2: How can I confirm that this compound is binding to the intended target and not causing off-target effects?

  • Solution:
    • Use Negative Controls: Employ urease-negative bacterial strains or AR knockout cell lines to ensure the effect is target-specific [1].
    • Specificity Assays: Test this compound against a panel of related enzymes (e.g., other metalloenzymes or dehydrogenases) to assess selectivity.
    • Cellular Viability Assay: Run a parallel cell viability assay (e.g., growth curve) to rule out that reduced enzyme activity is due to antimicrobial effects, especially at high concentrations (>100 µM) [1].

Q3: What are the critical parameters for a successful molecular docking study with this compound?

  • Solution:
    • Accurate Protonation States: Ensure the hydroxamic acid group in this compound is in the correct protonation state at the physiological pH being modeled, as this is critical for metal coordination [1].
    • Flexible Ligand Docking: Allow for flexibility in the this compound structure during docking to find the optimal binding conformation.
    • Validation: First, re-dock a known co-crystallized inhibitor to validate your docking protocol and ensure the resulting pose matches the experimental structure [2].

References

Benurestat Properties & Known Formulations

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physicochemical characteristics of Benurestat and formulation strategies derived from supplier data and scientific literature.

Property / Aspect Details
CAS Number 38274-54-3 [1] [2]
Molecular Formula C9H9ClN2O3 [1]
Molecular Weight 228.63 g/mol [1]
Appearance Solid powder [1]
Recommended Storage Powder: -20°C for 3 years or 4°C for 2 years. Solution: -80°C for 6 months or -20°C for 1 month. Shipping at room temperature is generally stable [1].
Documented Solubility May dissolve in DMSO. Solubility in water, ethanol, or DMF is less certain and should be tested with a minute amount first [1].
Reported In Vivo Use Orally administered to rats in research studies for infected ureolysis [3] [1] [2].

The table below outlines preparation methods for injection and oral formulations based on supplier-provided protocols.

Formulation Type Vehicle Composition Preparation Method (Example for 2.5 mg/mL)
Injection (Example 1) DMSO : Tween 80 : Saline = 10 : 5 : 85 [1] Mix 100 μL DMSO stock + 50 μL Tween 80 + 850 μL Saline [1].
Injection (Example 2) DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [1] Mix 100 μL DMSO + 400 μL PEG300 + 50 μL Tween 80 + 450 μL Saline [1].
Injection (Example 3) DMSO : Corn oil = 10 : 90 [1] Mix 100 μL DMSO stock + 900 μL Corn oil [1].
Oral (Example 1) 0.5% Carboxymethylcellulose sodium (CMC Na) [1] Add 250 mg this compound to 100 mL of 0.5% CMC Na solution to make a suspension [1].
Oral (Example 2) PEG400 [1] Dissolve the compound directly in PEG400 [1].

Experimental Approach for Compatibility Testing

Since explicit compatibility data for novel vehicles is limited, you can establish a systematic testing workflow. The following diagram outlines a general protocol for assessing vehicle compatibility, drawing on standard biopharmaceutical stability assessment principles [4] [5].

G Start Start Compatibility Test Prep Prepare candidate vehicle solutions Start->Prep Mix Add small amount of This compound to each vehicle Prep->Mix Incubate Incubate under relevant conditions (e.g., RT, 37°C) Mix->Incubate Inspect Visual Inspection (Precipitation? Clarity?) Incubate->Inspect Analyze Chemical & Physical Analysis (HPLC, DLS) Inspect->Analyze Result Evaluate Compatibility (Stable/Unstable) Analyze->Result

Suggested Methodology for Testing New Vehicles:

  • Pre-formulation Analysis: Note that this compound is a solid powder with limited aqueous solubility, indicating likely hydrophobicity [1]. This suggests that lipid-based systems, surfactants, or co-solvents (like PEG300) may be necessary for effective formulation [6].
  • Forced Degradation Studies: To understand stability under stress, expose this compound in different vehicles to various conditions. Standard stability-indicating methods can be applied [4]:
    • Temperature: Incubate at elevated temperatures (e.g., 40°C, 60°C) and check for precipitation or degradation.
    • pH: Prepare vehicles at different pH levels (e.g., pH 3, 5, 7.4, 9) and monitor for changes.
    • Oxidation & Light: Expose to oxidizing agents or UV light to assess susceptibility.
  • Analytical Techniques: Use these methods to monitor stability [4] [5]:
    • Visual Inspection: Check for precipitation, color change, or cloudiness immediately and over time.
    • Chromatography (HPLC): The primary method to detect and quantify chemical degradation. A stability-indicating method should separate this compound from its degradation products [4].
    • Dynamic Light Scattering (DLS): Use if formulating a suspension or using nanocarriers to monitor particle size and aggregation, which indicates physical instability [5].

Frequently Asked Questions

What should I do if this compound precipitates in my vehicle? First, try a different co-solvent system. The documented use of DMSO/PEG300/Tween mixtures suggests they can enhance solubility [1]. Sonication or gentle heating might re-dissolve the compound, but confirm stability and activity after this process. As a last resort, re-formulate using a vehicle from a known compatible category, such as lipid-based systems, which are often successful for hydrophobic drugs [6].

How can I confirm that this compound remains chemically stable in a new vehicle? You must use a stability-indicating method like High-Performance Liquid Chromatography (HPLC) [4]. Prepare a fresh solution and analyze it. Then, analyze a sample that has been stored (e.g., for 24-48 hours) under your experimental conditions. The stability is confirmed if the chromatogram shows no new peaks (degradants) and the main peak area remains constant.

Are there any known incompatibilities? While no specific incompatibilities are listed for this compound, general formulation principles apply. Avoid using strong acids or bases unless your experiment requires them, as they may cause hydrolysis. Also, be cautious with reducing agents. The key is to test your specific vehicle mixture.

Where can I find the original source for the formulation recipes? The injection and oral formulation recipes were sourced from the product documentation for research-grade this compound provided by the supplier InvivoChem [1].

Key Considerations for Your Research

  • Start Small: Always test vehicle compatibility with a minute amount of your valuable compound before scaling up [1].
  • Validate Bioactivity: Even if a formulation is physically and chemically stable, you should confirm that the biological activity of this compound (urease inhibition) is retained in the new vehicle through a relevant bioassay.
  • Document Everything: Keep detailed records of every vehicle tested, including the composition, preparation method, visual observations, and analytical results. This is crucial for troubleshooting and replicating your experiments.

References

Framework for Assessing Drug Stability

Author: Smolecule Technical Support Team. Date: February 2026

The pathway to determining a drug's shelf life involves a multi-stage testing strategy [1]. The following diagram outlines this core workflow, moving from predictive to real-world studies.

A Forced Degradation B Accelerated Stability Testing A->B Predicts Pathways C Real-Time Stability Testing B->C Estimates Kinetics D Long-Term Storage Stability Profile C->D Confirms Shelf-Life

The stability of a drug is not a single measurement but a profile built through progressive stages of testing [1]:

  • Forced Degradation: Exposing the drug to harsh conditions (e.g., high heat, intense light, extreme pH) to identify potential degradation pathways and products.
  • Accelerated Stability Testing: Studying the drug under stressed conditions (e.g., 40°C/75% relative humidity) to predict its stability and estimate degradation kinetics over a shorter period.
  • Real-Time Stability Testing: Long-term studies under intended storage conditions (e.g., 25°C/60% RH or 5°C) to confirm the shelf-life. These studies are required by regulators and often run for years.

Key Experiments & Analytical Techniques

To build a stability profile, you need to track the integrity of the drug and the formation of impurities over time. The table below summarizes key measurements and methods relevant to this process [2] [1].

Aspect Analyzed Measured Parameter Experimental Method
Drug Integrity & Purity Presence of degradation products & impurities (U)HPLC, LC/MS (e.g., Q-TOF LC/MS), 2D-LC [1]
Conformational Stability Protein unfolding mid-point (Tm) Differential Scanning Calorimetry (DSC), Fluorescence [2]
Conformational Stability Thermal unfolding rates Fluorescence, Circular Dichroism (CD) [2]
Colloidal Stability Diffusion interaction parameter (kD) Dynamic Light Scattering (DLS) [2]
Colloidal Stability Second virial coefficient (A2) Static Light Scattering, Self-Interaction Chromatography [2]
Photo-Stability Changes after UV/light exposure DSC with UV irradiation [1]
Detailed Protocols for Core Experiments

1. Forced Degradation & Analysis via LC-MS [1]

  • Objective: To aggressively stress the drug and identify its major degradation products.
  • Procedure:
    • Prepare multiple samples of Benurestat in relevant solutions (e.g., at different pH levels).
    • Expose samples to stress conditions: elevated temperature (e.g., 40-80°C), intense light, or oxidizing agents.
    • At timed intervals, quench the reactions and analyze the samples using High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS).
    • Separate and identify the parent drug and any degradation products. The mass spectrometer helps characterize the chemical structure of new impurities.

2. Predicting Aggregation via Elevated Temperature Kinetics [2]

  • Objective: To measure the rate of aggregation at high temperatures and use it to model long-term stability at lower temperatures.
  • Procedure:
    • Place this compound formulations in stable, temperature-controlled environments at several elevated temperatures (e.g., 50°C, 60°C, 70°C).
    • Periodically withdraw samples and quantify the amount of soluble aggregates using methods like Size-Exclusion Chromatography (SEC-HPLC) or Static Light Scattering.
    • Plot the aggregation data over time for each temperature.
    • Fit the data to various kinetic models (e.g., Arrhenius equation) to identify the rate-limiting step of degradation and extrapolate the aggregation rate at the intended storage temperature (e.g., 4°C or 25°C).

3. Assessing Conformational Stability via DSC [2] [1]

  • Objective: To determine the thermal melting point (Tm) as an indicator of the drug's native structural stability.
  • Procedure:
    • Load a sample of this compound and a reference buffer into the differential scanning calorimeter.
    • Apply a controlled temperature ramp (e.g., 1°C per minute) across a range that will unfold the protein.
    • The instrument measures the heat flow required to unfold the drug compared to the buffer.
    • The midpoint of the endothermic transition in the resulting thermogram is the Tm. A higher Tm generally suggests greater conformational stability.

Frequently Asked Questions

  • What is the most accurate way to predict long-term stability? No single test is universally perfect. A combination of methods is recommended. While Tm from DSC is useful for screening, studying aggregation kinetics at elevated temperatures and modeling the data often provides more reliable predictions for long-term storage behavior [2].

  • Our drug is a small molecule, not a protein. Are these methods still relevant? Yes, the core principles remain the same. Forced degradation and accelerated stability studies are standard for all drug substances. Techniques like HPLC and LC-MS are fundamental for detecting small-molecule degradation products and verifying stability-indicating assays [1].

  • Why might a clinically efficacious drug fail in development? Stability issues are a common reason. A drug may show great efficacy but can be removed from development if it proves too unstable to maintain potency and safety over its required shelf life or if it produces problematic degradation products [1].

References

Benurestat in vitro to in vivo translation challenges

Author: Smolecule Technical Support Team. Date: February 2026

Benurestat: Mechanism & Translational Data

This compound is a hydroxamic acid-based urease inhibitor that coordinates to the enzyme's nickel cofactor, blocking its ability to convert urea to ammonia [1]. The following table summarizes core quantitative data from recent studies.

Table 1: Key Quantitative Data for this compound

Parameter In Vitro / Ex Vivo Findings In Vivo Findings (Mouse Model)

| Potency (EC₅₀) | • 26.5 ± 0.2 μM in B. longum subsp. infantis [1]158.3 ± 0.2 μM in L. reuteri [1]69.9 ± 0.4 μM in P. mirabilis [1] • Effective in complex mouse fecal suspensions [1] | Rescue of 100% of mice from lethal acute liver injury (thioacetamide-induced) [1] [2] | | Exposure & PK | Not applicable for in vitro systems. | • Detected in feces (52.23 pM/mg) and cecum (11.89 pM/mg) [1]Not detectable in serum, indicating limited systemic absorption [1] | | Efficacy Biomarkers | Dose-dependent reduction in ammonia production in bacterial cultures [1]. | • Reduced ammonia levels in fecal pellets [1] • Trend towards reduced serum ammonia (not statistically significant) [1] | | Selectivity & Safety | No antimicrobial activity at urease-inhibiting concentrations; some growth inhibition at >100 μM [1]. | Well-tolerated in the mouse model of hyperammonemia, with 100% survival [1]. |

Essential Experimental Protocols

Here are detailed methodologies for key experiments in this compound development.

Protocol 1: Assessing Urease Inhibition In Vitro [1]

  • Bacterial Culture: Grow urease-encoding gut bacteria (e.g., Bifidobacterium longum, Lactobacillus reuteri, Proteus mirabilis) in an appropriate anaerobic medium.
  • Compound Treatment: Incubate cultures with a range of this compound concentrations (e.g., from 0 to >200 μM) in the presence of a set concentration of urea (e.g., 8 mM).
  • Ammonia Quantification: After a set incubation period (e.g., 3 hours), measure ammonia production in the culture supernatant using a standard assay, such as an ammonia colorimetric assay kit.
  • Data Analysis: Calculate the percentage inhibition and determine the half-maximal effective concentration (EC₅₀).

Protocol 2: Evaluating Efficacy In Vivo (Mouse Model) [1]

  • Liver Injury Model: Induce acute liver injury in conventional mice (e.g., Swiss Webster) using thioacetamide.
  • Dosing Regimen: Administer this compound (e.g., 100 mg/kg) or vehicle control via oral gavage once daily.
  • Sample Collection: Collect fecal pellets, serum, and intestinal contents (e.g., cecal) at designated time points.
  • Endpoint Analysis:
    • Measure ammonia levels in fecal and serum samples.
    • Quantify this compound concentration in feces, cecal content, and serum to confirm gut exposure and assess systemic absorption.
    • Monitor survival as a key efficacy outcome.

Troubleshooting Common Challenges

FAQ 1: Why is my compound effective in vitro but shows no effect in vivo?

  • Problem: This is a classic translational challenge, often due to inadequate exposure of the drug to its site of action in the gut.
  • Solution:
    • Confirm Gut Lumen Exposure: Measure the concentration of your inhibitor in fecal samples or intestinal contents. For this compound, its presence in feces and absence in serum confirmed it reached the target [1].
    • Optimize for Reduced Systemic Absorption: A molecule that is rapidly absorbed in the upper GI tract may not reach the distal gut microbiota. This compound's relative lipophilia from its p-chlorobenzoyl substituent was hypothesized to reduce host absorption compared to the highly absorbed AHA [1].

FAQ 2: How can I be sure the in vivo effect is due to urease inhibition and not an off-target antibiotic effect?

  • Problem: It is critical to decouple enzyme inhibition from general antimicrobial activity, which could confound results.
  • Solution:
    • Perform Growth Curves: Co-culture your urease-positive bacteria with a range of this compound concentrations and monitor optical density over time. This compound showed no impact on growth at relevant inhibitory concentrations but did at much higher levels (>100 μM) [1]. This confirms that the reduction in ammonia at efficacious doses is due to enzyme inhibition, not bacterial killing.

FAQ 3: What are the best practices for improving in vitro to in vivo translation in general?

  • Strategy: Employ a holistic, integrated approach early in development [3].
  • Actions:
    • Use Predictive Models: Incorporate more complex in vitro systems like gut-MPS (Microphysiological Systems) that better mimic human physiology and host-microbiome interactions [4].
    • Apply Computational QIVIVE: Use Quantitative in vitro to in vivo extrapolation (QIVIVE) workflows that integrate Physiologically Based Pharmacokinetic (PBPK) modeling to predict human exposure and dose-response [5].
    • Identify Robust Biomarkers: Discover and use biomarkers (e.g., fecal ammonia) that can bridge target engagement in vitro to efficacy in vivo [3].

Experimental & Translational Workflows

The following diagrams map the core pathways and processes for your technical guides.

Urea Urea Urease Urease Urea->Urease Hydrolysis Ammonia Ammonia This compound This compound This compound->Urease Inhibits Urease->Ammonia

Figure 1: this compound's Mechanism of Action

cluster_1 Experimental Flow InVitro InVitro ExVivo ExVivo InVivo InVivo A In Vitro Screening (Pure bacterial cultures) B Ex Vivo Validation (Complex fecal suspensions) A->B C In Vivo Testing (Animal disease model) B->C

Figure 2: Progressive Experimental Validation

References

Direct Comparison: Benurestat vs. Acetohydroxamic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Feature Acetohydroxamic Acid (AHA) Benurestat
Inhibitor Class Hydroxamic acid [1] Hydroxamic acid [1]
Primary Mechanism Competitive, reversible inhibition by coordinating the nickel cofactor in the urease active site [1] Competitive, reversible inhibition by coordinating the nickel cofactor in the urease active site [1]

| In Vitro Potency (EC₅₀) | Varies by organism:

  • P. mirabilis: 68.3 ± 0.4 µM [1]
  • L. reuteri: 215.1 ± 3.0 µM [1] | Varies by organism:
  • P. mirabilis: 69.9 ± 0.4 µM [1]
  • B. longum: 26.5 ± 0.2 µM [1] | | Key Pharmacological Issue | Rapidly absorbed after oral ingestion, leading to low exposure in the gut lumen and potential systemic side effects [1] | Reduced systemic absorption; detected in feces and cecum, indicating delivery to gut bacteria [1] | | In Vivo Efficacy (Gut) | Did not reduce fecal ammonia levels in mice after oral administration [1] | Significantly reduced gut and serum ammonia levels in mice with liver injury; rescued 100% from lethal acute liver injury [1] | | Clinical Status | FDA-approved (Lithostat) but limited due to side effects like hemolytic anemia and teratogenesis [2] | Previously in clinical development for infected ureolysis; now being repurposed for gut-related hyperammonemia [1] [3] |

Experimental Data and Methodologies

The comparative data is derived from key experiments that highlight the differential performance of these inhibitors.

In Vitro Enzyme Inhibition Assays

Researchers typically culture urease-producing bacteria (e.g., Proteus mirabilis, Bifidobacterium longum) and incubate them with urea and varying concentrations of the inhibitor. Ammonia production is quantified after a set period to determine the half-maximal effective concentration (EC₅₀) [1].

  • Procedure:
    • Culture urease-positive bacterial strains.
    • Incubate cultures with urea and a dose range of AHA or this compound.
    • Measure ammonia concentration using a spectrophotometric assay.
    • Calculate EC₅₀ values from dose-response curves.
Ex Vivo Fecal Suspension Assays

This method tests inhibitor efficacy in complex, native microbial communities [1].

  • Procedure:
    • Prepare suspensions from fresh fecal samples from conventional mice.
    • Incubate suspensions with urea and either AHA, this compound, or a vehicle control.
    • Quantify ammonia levels after several hours to determine inhibition.
In Vivo Animal Models

Studies use conventional mice to evaluate the physiological impact and pharmacokinetics of the inhibitors [1].

  • Procedure:
    • Administer AHA or this compound via oral gavage over several days.
    • Collect fecal and serum samples to measure ammonia levels.
    • Analyze fecal samples to confirm the presence and concentration of the inhibitor, confirming target engagement.
    • In disease models (e.g., thioacetamide-induced liver injury), monitor survival rates as a key outcome.

Mechanisms and Research Context

The following diagram illustrates the logical workflow for comparing the two inhibitors, from their common mechanism to the key experimental finding that differentiates them.

Start Urease Inhibition Comparison Mech Common Mechanism: Nickel cofactor coordination in urease active site Start->Mech PK Key Difference: Systemic Absorption Mech->PK AHA Acetohydroxamic Acid (AHA) PK->AHA Ben This compound PK->Ben AHA_PK Rapid systemic absorption Low gut lumen exposure AHA->AHA_PK Ben_PK Reduced systemic absorption High gut lumen exposure Ben->Ben_PK AHA_Result Poor in vivo efficacy against gut ammonia AHA_PK->AHA_Result Ben_Result Effective in vivo reduction of gut and serum ammonia Ben_PK->Ben_Result

Research Implications and Considerations

  • Therapeutic Repurposing of this compound: The 2025 study provides a strong proof-of-concept for repurposing this compound to treat hyperammonemia in patients with liver disease, an area where targeted therapies are needed [1].
  • Overcoming AHA's Limitations: Research into specialized formulations, such as floating microspheres, aims to overcome AHA's absorption issue by prolonging its gastric residence time, potentially making it more effective for gastrointestinal applications like H. pylori infection [4].
  • Ongoing Search for New Inhibitors: Due to the toxicity and pharmacokinetic issues of existing inhibitors, developing new compounds remains an active field. A 2024 study reported a thiourea derivative, N,N′-Bis(3-pyridinylmethyl)thiourea (Bis-TU), which outperformed AHA in an in vitro bladder model [2].
  • For systemic effects or urinary tract applications, AHA has a history of clinical use.
  • For targeting urease in the gut microbiota, current evidence strongly favors This compound due to its superior profile of reduced absorption and proven efficacy in reducing luminal ammonia.
  • The broader search for safer and more effective urease inhibitors continues, with promising new candidates and delivery systems in development.

References

Benurestat IC50 comparison with other aldose reductase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Selected Aldose Reductase Inhibitors

Inhibitor Name IC₅₀ Value Experimental Context (Assay/Model) Source/Reference
Fidarestat 18 nmol/L Human erythrocytes (in vitro) [1]
PPT-14 (Natural Product) 19.50 µM Recombinant human AR (in vitro) [2]
Alkaloidal extract of *Argemone mexicana* 25.67 µg/mL Goat lens aldose reductase [3]
Alkaloidal extract of *Nelumbo nucifera* 28.82 µg/mL Goat lens aldose reductase [3]
Alkaloidal extract of *Piper nigrum* 30.21 µg/mL Goat lens aldose reductase [3]
Alkaloidal extract of *Murraya koenigii* 35.66 µg/mL Goat lens aldose reductase [3]
Epalrestat >9,000 nmol/L (approx. 9 µM) Human erythrocytes (in vitro); significantly less potent than Fidarestat in this study [1]

Key Experimental Methodologies

The IC₅₀ values in the table were derived from standard biochemical and cell-based assays:

  • Enzyme Inhibition Assays: This common method measures the compound's ability to inhibit the purification of the aldose reductase enzyme. The assay typically uses a substrate like dl-glyceraldehyde and monitors the consumption of the cofactor NADPH by the change in absorbance at 340 nm [4] [3]. The concentration that inhibits 50% of the enzyme's activity is reported as the IC₅₀.
  • Cell-Based Assays (e.g., Erythrocyte Model): These assays evaluate the inhibitor's potency in a more complex, cellular environment. For example, researchers incubate compounds with human or rat erythrocytes (red blood cells) and measure the inhibition of sorbitol accumulation induced by high glucose conditions [1]. This model is considered highly relevant for assessing an inhibitor's potential efficacy in diabetic complications [1].

Important Research Considerations for AR Inhibitors

workflow Native hAR (in vitro) Native hAR (in vitro) Oxidative Stress / X-ray Irradiation Oxidative Stress / X-ray Irradiation Native hAR (in vitro)->Oxidative Stress / X-ray Irradiation Activation High Sensitivity to ARIs High Sensitivity to ARIs Native hAR (in vitro)->High Sensitivity to ARIs Exhibits Activated hAR Form Activated hAR Form Oxidative Stress / X-ray Irradiation->Activated hAR Form Reduced Sensitivity to ARIs Reduced Sensitivity to ARIs Activated hAR Form->Reduced Sensitivity to ARIs Exhibits Design ARIs against Activated Form Design ARIs against Activated Form Reduced Sensitivity to ARIs->Design ARIs against Activated Form Implication

  • Target the Activated Enzyme Form: The native form of human aldose reductase (hAR) used in standard in vitro tests differs from the activated form found under the oxidative stress conditions of diabetes [5]. This activated form shows a dramatically reduced sensitivity to many classic inhibitors, which may explain why some potent ARIs failed in clinical trials [5]. Therefore, for successful drug development, inhibitors should ideally be tested against this activated form of the enzyme [5].

References

Benurestat specificity profile across enzyme targets

Author: Smolecule Technical Support Team. Date: February 2026

Pathways and Experimental Context

While specific data on Benurestat is lacking, the search results provide strong context on its primary target and relevant research methodologies.

The diagram below illustrates the polyol pathway, which is the primary mechanism targeted by aldose reductase inhibitors like this compound, and how its inhibition is thought to prevent diabetic complications [1].

G Polyol Pathway and Inhibition Glucose Glucose ALR2 ALR2 Glucose->ALR2 Sorbitol Sorbitol OsmoticStress OsmoticStress Sorbitol->OsmoticStress SDH SDH Sorbitol->SDH Fructose Fructose AGEs AGEs Fructose->AGEs Hyperglycemia Hyperglycemia Hyperglycemia->Glucose OxidativeStress OxidativeStress OsmoticStress->OxidativeStress Diabetic Complications\n(e.g., Retinopathy) Diabetic Complications (e.g., Retinopathy) OxidativeStress->Diabetic Complications\n(e.g., Retinopathy) AGEs->OxidativeStress ALR2->Sorbitol consumes NADPH SDH->Fructose generates NADH ARI ARI ARI->ALR2 Inhibits

For researchers aiming to establish a specificity profile, the following table summarizes key experimental protocols that are standard in the field, as evidenced by the search results [2] [3].

Experimental Protocol Objective Key Methodological Details
Enzyme Inhibition Assay Determine inhibitory activity (IC₅₀) against a target enzyme. Uses recombinant human enzyme (e.g., aldose reductase). Incubates enzyme with test compound and substrate (e.g., DL-glyceraldehyde). Measures reduction in product formation rate [2].
Molecular Docking Predict binding affinity and orientation of a compound within a target's active site. Uses computational software to simulate compound binding to a protein's crystal structure (e.g., PDB ID). Analyzes hydrogen bonding, hydrophobic interactions, and binding energy scores [3].
Molecular Dynamics Simulation Assess stability of the compound-enzyme complex under physiological conditions. Runs simulations (e.g., 200 ns) to analyze root-mean-square deviation (RMSD) and binding free energies (e.g., MM/GBSA). Confirms docking predictions [3].

References

Benurestat computational docking validation

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Docking Workflow

The process of computational docking involves several key steps, from preparing the molecules to analyzing the results. The flowchart below outlines a typical workflow that you can adapt for validating Benurestat docking.

G Start Start Docking Validation P1 1. Coordinate Preparation Start->P1 S1 Add polar hydrogens Assign atom types & charges Define flexible bonds P1->S1 P2 2. Define Search Space S2 Set box center on binding site Calculate box size based on ligand P2->S2 P3 3. Run Docking Simulation S3 Select docking algorithm Perform conformational search P3->S3 P4 4. Analyze & Validate Results S4 Check pose RMSD vs. crystal Analyze binding interactions Evaluate scoring function P4->S4 End Validation Complete S1->P2 S2->P3 S3->P4 S4->End

Key Experimental Protocols

Based on the literature, here are detailed methodologies for the critical steps in a docking validation protocol [1] [2]:

  • Coordinate Preparation

    • Receptor Preparation: Obtain the 3D structure of the target protein (e.g., from crystallography or NMR). Using a structure from a receptor-ligand complex is often beneficial. Add polar hydrogen atoms and assign Gasteiger-Marsili atomic charges if using AutoDock. Critically examine and correct the protonation states of key residues and the handling of metal ions, if present [1].
    • Ligand Preparation: Generate the 3D structure of this compound from its SMILES string. Similarly, add polar hydrogens and assign charges. Define the ligand's torsional degrees of freedom (rotatable bonds) that will be explored during the docking simulation [1].
  • Defining the Search Space

    • Box Placement: Center the docking box on the known binding site of the co-crystallized ligand.
    • Box Size Optimization: A critical study suggests that docking accuracy is maximized when the box size is approximately 2.9 times the radius of gyration (Rg) of the ligand [3]. Calculate the Rg for this compound and use this to determine the optimal box dimensions, rather than relying solely on default settings.
  • Running the Docking Simulation

    • Algorithm Selection: Choose an algorithm like AutoDock Vina (a fast, turnkey program) or AutoDock 4 (which allows for more customization and explicit treatment of receptor flexibility) [1].
    • Conformational Search: The software will use systematic or stochastic methods (like a genetic algorithm) to explore the ligand's translational, rotational, and torsional degrees of freedom within the defined search space, scoring each pose [2]. Due to the stochastic nature, run multiple simulations and cluster the results to ensure consistency.
  • Validation and Analysis

    • Pose Validation (Re-docking): If an experimental structure of a this compound-target complex is available, dock the ligand back into the binding site. A successful prediction is typically indicated by a low Root-Mean-Square Deviation (RMSD) (e.g., < 2.0 Å) between the docked pose and the experimental crystal structure pose [1] [3].
    • Interaction Analysis: Manually inspect the top-ranked poses to see if key, expected intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with the receptor are recovered.
    • Scoring Function Assessment: Note that while scoring functions rank poses, their prediction of absolute binding free energy often has significant error (around 2-3 kcal/mol) and should be interpreted with caution [1].

Critical Considerations for Docking Validation

When interpreting your results, it is vital to be aware of the common limitations of molecular docking [1] [4]:

Consideration Impact on Docking Validation Recommendation
Receptor Flexibility Treating the receptor as rigid can lead to incorrect poses if significant induced fit occurs upon binding. If information is available, use a selection of flexible receptor sidechains during docking, or dock against an ensemble of receptor conformations [1].
Scoring Function Limitations Scoring functions are simplified and may not accurately rank ligands or predict true binding affinity. Use docking scores for relative ranking, not as absolute affinity values. Follow up with more sophisticated methods like Molecular Dynamics (MD) simulations [5] [4].
Solvent Effects The role of key water molecules in mediating interactions is often omitted or handled implicitly. For specific, crucial interactions, use advanced docking protocols that allow for explicit hydration [1].
Binding Site Prediction The exact binding site for a novel compound may be unknown. Use active site prediction tools like AutoLigand to identify potential binding pockets on the receptor before docking [1].

A Path Forward for this compound Validation

Since direct data on this compound is unavailable, I suggest the following steps to build your validation guide:

  • Identify the Target: Determine the specific macromolecular target for this compound.
  • Source Structures: Find the experimental (crystal or NMR) structure of this target, preferably in a complex with a known inhibitor. The Protein Data Bank (PDB) is the primary resource for this.
  • Establish a Baseline: Perform a re-docking of the co-crystallized ligand to validate your chosen protocol's ability to reproduce the experimental pose.
  • Dock this compound: Apply the validated protocol to dock this compound. Analyze the predicted binding mode and interactions in the context of known structure-activity relationship (SAR) data, if any.

References

Benurestat safety profile comparison with similar compounds

Author: Smolecule Technical Support Team. Date: February 2026

Available Data on Benurestat

The table below summarizes the key information available for this compound from a supplier's documentation:

Property Description for this compound
Product Category Bacterial (Urease Inhibitor) [1]
Biological Activity Orally bioactive; reduces ammonia excretion in urine in rat models of P. mirabilis genitourinary tract infection. Shows synergistic effect with antibiotics in reducing viable bacteria in infected rat bladders [1].
Intended Use For research use only, not for human use [1].
Chemical Data Molecular Formula: C9H9ClN2O3; Molecular Weight: 228.63; CAS Number: 38274-54-3 [1].
Reported Safety Data Not available in searched sources.

How to Structure Your Comparison Guide

Since a direct comparison is not available, you can build a robust guide by systematically researching and comparing key aspects across multiple compounds. The framework below outlines the critical sections to include.

A Comparison Guide Framework B Compound Profiling (Chemical structure, mechanism of action) A->B C Preclinical Safety Data (Acute/chronic toxicity, organ-specific effects) A->C D Efficacy & Potency (IC50/EC50 values, in vivo model outcomes) A->D E Pharmacokinetics (ADME properties) A->E F Experimental Protocols (Detailed methodologies for key studies) A->F

Compound Profiling and Mechanism
  • Define the Compound Class: Start by introducing the class of compounds (e.g., urease inhibitors) and their therapeutic or research significance.
  • List Comparable Compounds: Identify 3-5 key compounds, including this compound. Other potential candidates for urease inhibition might include Acetohydroxamic Acid (AHA) and Fluorofamide.
  • Compare Mechanisms: Create a table comparing:
    • Chemical Structure (SMILES notation or molecular formula)
    • Primary Molecular Target (e.g., Urease enzyme)
    • Mechanism of Action (e.g., Competitive inhibition, chelation of active site nickel ions)
Safety and Efficacy Data
  • Compile Preclinical Data: The core of your safety profile will come from animal and in vitro studies. A comparative table is essential here.
  • Key Safety Metrics to Include:
    • Acute Toxicity: LD₅₀ values in rodent models.
    • Chronic Toxicity: Findings from repeated-dose studies, identifying target organs for toxicity.
    • In vitro Safety Pharmacology: Data on hERG channel inhibition (potential cardiotoxicity), cytotoxicity in various cell lines.
    • Therapeutic Index (if calculable from available data).
Experimental Protocol Reporting

For credibility, your guide should detail how key experiments are performed. Adhere to good reporting practices, which include describing key data elements to allow for reproducibility [2].

  • Detailed Methodology: When citing a key study (like the rat infection model for this compound [1]), provide a detailed breakdown.
  • Essential Protocol Elements:
    • Animal Model: Species, strain, sex, age, weight.
    • Dosing Regimen: Compound formulation, dosage levels, route of administration, dosing frequency, study duration.
    • Control Groups: Details of vehicle control and positive control groups.
    • Endpoint Measurements: How was efficacy measured (e.g., bacterial counts, ammonia levels)? How were toxicity assessments performed (e.g., clinical observations, body weight, clinical pathology, histopathology)?

A Path Forward for Your Research

To build the guide you need, I suggest the following steps:

  • Utilize Specialized Databases: Search PubMed, Google Scholar, and TOXNET using specific queries like "this compound toxicity", "urease inhibitor comparative safety", and "Acetohydroxamic acid preclinical profile".
  • Investigate Regulatory Sources: For approved drugs like AHA, check resources like the FDA drug label for detailed human safety information.
  • Prioritize Data Gaps: Given that this compound is listed as "for research use only," its safety profile is likely less characterized than that of compounds that have undergone clinical development [1]. This is a critical point to highlight in your guide.

References

Benurestat cost-effectiveness for laboratory use

Author: Smolecule Technical Support Team. Date: February 2026

Benurestat's Mechanism and Experimental Data

This compound is identified as a small-molecule inhibitor that targets gut bacterial urease, an enzyme that converts urea into ammonia. Its potential application lies in modulating systemic ammonia levels, which is a key factor in conditions like hyperammonemia and hepatic encephalopathy that can follow liver injury [1].

The table below summarizes the key experimental findings from a proof-of-concept study.

Aspect Experimental Findings
Target & Action Inhibits urease activity in individual gut microbes and complex gut microbiota, reducing ammonia production [1].
In Vivo Model Conventional mice with thioacetamide-induced acute liver injury [1].
Key Outcomes Reduced gut and serum ammonia levels; 100% rescue from lethal acute liver injury [1].
Significance Provides a proof-of-concept for managing microbiota-driven hyperammonemia risks [1].

Urease Inhibition and Disease Context

Understanding why gut bacterial urease is a therapeutic target is crucial. The diagram below illustrates the pathway and where this compound intervenes.

G Urea Urea GutBacterialUrease Gut Bacterial Urease Urea->GutBacterialUrease Ammonia Ammonia GutBacterialUrease->Ammonia Hyperammonemia Hyperammonemia (High Blood Ammonia) Ammonia->Hyperammonemia Complications e.g., Hepatic Encephalopathy Hyperammonemia->Complications This compound This compound Inhibitor This compound->GutBacterialUrease inhibits

The accumulation of uremic toxins like indoxyl sulfate (which comes from dietary protein and is a protein-bound uremic toxin) is associated with complications in chronic kidney disease, including cardiovascular disease [2] [3]. While this is a different pathway from ammonia production, it highlights the broader clinical significance of toxins produced by gut bacteria.

Information Gaps and How to Proceed

A comprehensive cost-effectiveness comparison guide requires more data than is currently available in the public domain. Key information gaps include:

  • Direct Cost Data: List prices or bulk pricing for laboratory-grade this compound are not available in the search results.
  • Head-to-Head Comparisons: No experimental data directly compares this compound's efficacy, potency (IC50 values), or cytotoxicity with other urease inhibitors like acetohydroxamic acid.
  • Laboratory-Specific Protocols: Detailed protocols for using this compound in a high-throughput screening or research setting are not provided.

To proceed with your comparison guide, I suggest you:

  • Contact suppliers directly for the most accurate and current pricing for research chemicals.
  • Search specialized databases like PubChem for in-depth chemical and pharmacological data.
  • Consult the primary literature for any recent studies that may have performed direct comparisons between different urease inhibitors.

References

×

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

228.0301698 Da

Monoisotopic Mass

228.0301698 Da

Heavy Atom Count

15

UNII

9RA9A22Z0W

Sequence

G

Other CAS

38274-54-3

Wikipedia

Benurestat

Dates

Last modified: 08-15-2023

Explore Compound Types